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Foundational

Stigmastane-3,6-dione vs. Traditional Sterols: A Mechanistic and Comparative Analysis of Anti-inflammatory Properties

An In-Depth Technical Guide Abstract The relentless pursuit of novel anti-inflammatory agents has directed significant attention towards natural products, with phytosterols emerging as a prominent class of bioactive comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The relentless pursuit of novel anti-inflammatory agents has directed significant attention towards natural products, with phytosterols emerging as a prominent class of bioactive compounds. While traditional phytosterols, such as β-sitosterol and stigmasterol, are recognized for their health benefits, including immunomodulatory and anti-inflammatory effects, a vast landscape of structurally diverse sterols remains underexplored. This technical guide provides a comprehensive analysis of the anti-inflammatory properties of Stigmastane-3,6-dione, a less-common oxygenated sterol, in comparison to its traditional hydroxylated counterparts. We delve into the structural nuances that dictate their mechanisms of action, present a comparative analysis of their efficacy based on available preclinical data, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these distinct steroidal scaffolds.

Introduction: The Sterol Skeleton as a Privileged Scaffold for Inflammation Modulation

Inflammation is a fundamental biological process, but its dysregulation underlies a multitude of chronic diseases. The therapeutic armamentarium, while effective, is often beset by adverse effects, necessitating the discovery of new chemical entities with improved safety and efficacy profiles.[1][2] Phytosterols, structural analogs of cholesterol found in plants, have long been investigated for their health-promoting properties.[3][4][5][6] The most abundant phytosterols in the human diet include β-sitosterol, stigmasterol, and campesterol.[4][5] Their anti-inflammatory activity is largely attributed to their ability to modulate key signaling cascades that govern the expression of pro-inflammatory mediators.[5][7][8]

However, the chemical diversity of phytosterols extends far beyond these common examples. Stigmastane-3,6-dione is a naturally occurring sterol characterized by a saturated tetracyclic core and, most notably, ketone functionalities at the C-3 and C-6 positions, in contrast to the C-3 hydroxyl group typical of traditional sterols.[9][10][11] This structural divergence raises a critical question: How does the replacement of a hydroxyl group with a ketone, and the overall oxygenation pattern, influence the anti-inflammatory profile? This guide aims to dissect the molecular mechanisms, compare the biological activities, and outline the scientific methodologies required to rigorously evaluate the anti-inflammatory potential of Stigmastane-3,6-dione relative to traditional sterols.

Molecular Architecture: A Tale of Two Scaffolds

The biological activity of any sterol is intrinsically linked to its three-dimensional structure.[6] While both Stigmastane-3,6-dione and traditional sterols share the foundational four-ring stigmastane skeleton, their key functional groups and saturation levels set them on divergent mechanistic paths.

  • Traditional Sterols (e.g., β-Sitosterol, Stigmasterol): These molecules are defined by a hydroxyl (-OH) group at the C-3 position. This group is crucial for their interaction with cell membranes and certain proteins. Many, like stigmasterol, also possess a double bond in the aliphatic side-chain, which can further influence their bioactivity.[12]

  • (5α)-Stigmastane-3,6-dione: The defining features of this molecule are the two ketone (C=O) groups at positions C-3 and C-6 and a fully saturated ring system.[11] The absence of the C-3 hydroxyl group and the presence of these electron-withdrawing ketones fundamentally alter the molecule's polarity, hydrogen bonding capacity, and steric profile, suggesting that its molecular targets and mechanism of action may differ significantly from those of traditional sterols.

Divergent Mechanisms of Anti-inflammatory Action

The inflammatory response is orchestrated by a complex network of signaling pathways. The ability of sterols to interfere with these pathways is central to their therapeutic effect.

Traditional Sterols: Modulators of Inflammatory Gene Transcription

The anti-inflammatory effects of β-sitosterol and stigmasterol are primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][5][7][12]

  • NF-κB Pathway Inhibition: In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated.[13] IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This liberates the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus.[14] Once in the nucleus, NF-κB binds to DNA and drives the transcription of a host of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][15] Phytosterols have been shown to inhibit the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing this inflammatory cascade.[7][12][16]

  • MAPK Pathway Attenuation: The MAPK family (including p38, JNK, and ERK) represents another critical signaling route that translates extracellular stimuli into cellular inflammatory responses.[17][18] Activation of these kinases leads to the phosphorylation of transcription factors that also contribute to the expression of inflammatory mediators.[19] Phytosterols can suppress the phosphorylation and activation of these MAPKs, providing another layer of anti-inflammatory control.[2][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor TLR4 LPS->Receptor Binds IKK IKK Receptor->IKK Activates MAPK_cascade MAPK Cascade (p38, ERK, JNK) Receptor->MAPK_cascade Activates IkB p65-p50-IκBα (Inactive) IKK->IkB Phosphorylates IκBα NFkB_active p65-p50 (Active) IkB->NFkB_active Releases NFkB_nuc p65-p50 NFkB_active->NFkB_nuc Translocates Sterols Traditional Sterols (β-Sitosterol, etc.) Sterols->IKK Inhibits Sterols->MAPK_cascade Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription G cluster_assays Endpoint Analysis Start RAW 264.7 Macrophage Culture Treatment Treat with Sterol (Stigmastane-3,6-dione or Traditional) + LPS Stimulation Start->Treatment Supernatant Collect Supernatant Treatment->Supernatant Lysate Prepare Cell Lysate Treatment->Lysate Griess Griess Assay (Nitric Oxide) ELISA ELISA (TNF-α, IL-6) Western Western Blot (COX-2, iNOS, p-p65) Supernatant->Griess Supernatant->ELISA Lysate->Western

Fig. 2: General workflow for in vitro anti-inflammatory assays.

Protocol 1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the test sterol (e.g., Stigmastane-3,6-dione, β-sitosterol) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay: Transfer 50 µL of cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve. [20] Protocol 2: Western Blot for COX-2 and iNOS Expression

  • Cell Culture & Treatment: Seed RAW 264.7 cells in 6-well plates and treat as described in Protocol 1.

  • Lysis: After 24 hours of stimulation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate the membrane with primary antibodies against iNOS, COX-2, or a housekeeping protein (e.g., β-actin) overnight at 4°C. [21]7. Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Evaluation Workflow

In vivo models are indispensable for evaluating the systemic and topical efficacy of a compound, reflecting its pharmacokinetic and pharmacodynamic properties in a whole organism. [1][22][23][24]

G Start Acclimatize Animals (Rats or Mice) Grouping Randomize into Groups (Vehicle, Standard, Test Compound) Start->Grouping Treatment Administer Compound (i.p., oral, or topical) Grouping->Treatment Induction Induce Inflammation (Carrageenan or Xylene) Treatment->Induction After 30-60 min Measurement Measure Edema (Plethysmometer or Ear Punch Weight) Induction->Measurement Over time Analysis Calculate % Inhibition Measurement->Analysis

Fig. 3: General workflow for in vivo acute inflammation models.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions. [24]2. Grouping and Fasting: Divide the animals into groups (n=5-6): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Test groups (Stigmastane-3,6-dione or traditional sterol at various doses). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and standard drug intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the induction of inflammation.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection. [24]7. Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Conclusion and Future Directions

The available evidence paints a compelling picture of Stigmastane-3,6-dione as a highly effective anti-inflammatory agent, distinguishing itself from traditional sterols through its remarkable potency in acute in vivo models. While β-sitosterol and stigmasterol exert their well-documented effects primarily by suppressing the NF-κB and MAPK signaling pathways, the mechanism of Stigmastane-3,6-dione appears to be more multifaceted, likely involving direct membrane stabilization and potentially other uncharacterized molecular interactions.

The distinct dione functionality at the C-3 and C-6 positions is the critical structural feature that likely underpins this unique activity profile. This guide underscores a significant opportunity for further research and development.

Future research should prioritize:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of Stigmastane-3,6-dione against stigmasterol and β-sitosterol using the standardized protocols outlined herein.

  • Mechanistic Elucidation: Employing unbiased techniques such as proteomics and transcriptomics to identify the direct molecular targets of Stigmastane-3,6-dione in inflammatory cells. Investigating its inhibitory potential against purified COX and LOX enzymes is a critical next step.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Stigmastane-3,6-dione to understand the importance of the ketone positions and the saturated steroid core for its anti-inflammatory activity.

By systematically addressing these knowledge gaps, the scientific community can fully unlock the therapeutic potential of this unique steroidal scaffold, potentially leading to the development of a new class of anti-inflammatory drugs.

References

  • Arulselvan, P., Fard, M. T., Tan, W. S., Gothai, S., Fakurazi, S., Norhaizan, M. E., & Kumar, S. S. (2016). Role of Antioxidants and Natural Products in Inflammation. Oxidative Medicine and Cellular Longevity, 2016, 5276130. [Link]

  • Cai, G., Liu, T., Yuan, Y., & Liu, L. (2024). Phytosterols: Physiological Functions and Potential Application. Foods, 13(11), 1731. [Link]

  • Metagenics Institute. (2018). Phytosterols and Inflammation: What's the Story? [Link]

  • García-Llatas, G., Attanzio, A., Garcia-Valles, R., et al. (2024). Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect. Food & Function. [Link]

  • Ren, W., Zhang, Y., Liu, G., et al. (2019). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Oxidative Medicine and Cellular Longevity, 2019, 9081592. [Link]

  • De Smet, E., Mensink, R. P., & Plat, J. (2012). Phytosterols: natural compounds with established and emerging health benefits. OCL - Oilseeds and fats, Crops and Lipids, 19(4), 231-239. [Link]

  • Valenzuela, A., & Valenzuela, R. (2011). Beyond cholesterol-lowering effects of plant sterols: clinical and experimental evidence of anti-inflammatory properties. Nutrition Reviews, 69(7), 373-382. [Link]

  • Cai, G., Liu, T., Yuan, Y., & Liu, L. (2024). Phytosterols: Physiological Functions and Potential Application. PMC, [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • International Journal of Basic & Clinical Pharmacology. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. [Link]

  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO, [Link]

  • BIO Web of Conferences. (2024). Phytosterols and Sterol Esters in Cardiovascular Health: Mechanisms, Benefits, and Clinical Perspectives. [Link]

  • Salehi, B., Quispe, C., Sharifi-Rad, J., et al. (2021). Sterols in Inflammatory Diseases: Implications and Clinical Utility. PubMed, [Link]

  • ResearchGate. (n.d.). NF-κB and MAPK pathways in inflammation. [Link]

  • Chen, Y. S., Li, Y. R., Lee, S. C., et al. (2021). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. MDPI, [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC, [Link]

  • Cicero, A. F. G., & Colletti, A. (2019). Phytosterols and Inflammation. Bentham Science Publishers, [Link]

  • García-Llatas, G., Attanzio, A., Garcia-Valles, R., et al. (2024). Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect. RSC Publishing, [Link]

  • Honda, T., Gribble, G. W., Suh, N., et al. (1998). Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages. PubMed, [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]

  • Okoye, F. B., Osadebe, P. O., Nworu, C. S., et al. (2010). Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves. PubMed, [Link]

  • Kim, H. J., Kim, J., & Kim, E. (2023). In vitro and in vivo anti-inflammatory activities of a sterol-enriched fraction from freshwater green alga, Spirogyra sp. ResearchGate, [Link]

  • Dang, P. H., Nguyen, T. T. T., Le, T. H. G., et al. (2022). Phytochemical Characterizations of Maranthes polyandra (Benth.) Prance. MDPI, [Link]

  • Okoye, F. B., Osadebe, P. O., Nworu, C. S., et al. (2010). Anti-inflammatory and Membrane-stabilizing Stigmastane Steroids from Alchornea floribunda Leaves. ResearchGate, [Link]

  • Garcia-Llatas, G., Alegría, A., Barberá, R., & Cilla, A. (2019). Anti-Inflammatory and Cytoprotective Effect of Plant Sterol and Galactooligosaccharides-Enriched Beverages in Caco-2 Cells. ACS Publications, [Link]

  • Yasukawa, K., Akihisa, T., Kanno, H., et al. (1996). Inhibitory effect of some oxygenated stigmastane-type sterols on 12-O-tetradecanoylphorbol-13-acetate-induced inflammation in mice. PubMed, [Link]

  • FooDB. (2010). Showing Compound Stigmastane-3,6-dione (FDB019473). [Link]

  • de M. Santos, V. R., de O. V. Alves, C. F., de S. Nogueira, L. I. G., et al. (2016). In Vitro Antileishmanial Activity of Sterols from Trametes versicolor (Bres. Rivarden). MDPI, [Link]

  • Okoye, F. B. C., Osadebe, P. O., Nworu, C. S., et al. (2010). Three anti-inflammatory stigmastane steroids from Alchornea floribunda leaves. ResearchGate, [Link]

  • Rask-Madsen, J., & Bukhave, K. (2002). Nitric Oxide, Anti-Inflammatory Drugs on Renal Prostaglandins and Cyclooxygenase-2. Hypertension, 39(2), 579-583. [Link]

  • Zhang, H., Liu, Y. B., & Zhang, Y. L. (2011). Isolation and crystal structure of stigmast-4-ene-3β,6β-diol. ResearchGate, [Link]

  • Jayarajan, R., & V, A. (2020). Comparative Evaluation of the Anti-Inflammatory Potential of Three Different Anti Diabetic Natural Compounds (Piperine, Lupeol, Beta Sitosterol). Journal of Pharmaceutical Research International, 32(17), 73-81. [Link]

  • Choi, H. J., Lee, W. S., Park, Y. H., et al. (2009). Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells. PMC, [Link]

  • ResearchGate. (n.d.). Inhibition of (A) iNOS, COX-2 and (B) NF-kB, and (C) inhibition of.... [Link]

  • Ghafouri, H., & Ghafouri, H. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing, [Link]

  • Kim, K. A., & Lee, I. A. (2014). β-Sitosterol and stigmasterol ameliorate dextran sulfate sodium-induced colitis in mice fed a high fat western-style diet. PMC, [Link]

  • ScienceOpen. (2025). A STUDY OF STIGMASTEROL, β-SITOSTEROL AND 2- HYDROXYHEXADECANOIC ACID METHYL ESTER AGAINST CYCLOXYGENASES (COX-1 & COX-2) AND 5 LIPOXYGENASE AS POTENTIAL PAIN INHIBITORS USING IN-SILICO APPROACH. [Link]

  • ScienceScholar. (2022). Effect of phytosterols on osteoarthritis studied using insilico and CAM assays. [Link]

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Exploratory

Technical Guide: (24R)-5alpha-Stigmastan-3,6-dione (CAS 22149-69-5)

Executive Summary (24R)-5alpha-Stigmastan-3,6-dione (CAS 22149-69-5) is a rare, saturated steroidal diketone derived from the phytosterol -sitosterol. Unlike its abundant unsaturated precursors, this compound features a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(24R)-5alpha-Stigmastan-3,6-dione (CAS 22149-69-5) is a rare, saturated steroidal diketone derived from the phytosterol


-sitosterol. Unlike its abundant unsaturated precursors, this compound features a fully reduced steroid nucleus with ketone functionalities at the C3 and C6 positions. This specific oxidation pattern confers distinct pharmacological properties, most notably potent anti-inflammatory activity comparable to corticosteroids like prednisolone, without the typical unsaturated A-ring associated with hormonal off-target effects.

This guide provides a comprehensive technical review for drug development professionals, detailing the compound's chemical identity, a robust synthetic protocol for laboratory-scale production, analytical profiling data, and an evaluation of its therapeutic potential.

Part 1: Chemical Identity & Structural Analysis[1][2][3]

The compound belongs to the stigmastane class, characterized by a tetracyclic steroid nucleus and a C10 alkyl side chain at position C17. The "5alpha" designation indicates a trans fusion between rings A and B, resulting in a planar, "flat" molecular geometry that significantly influences its binding affinity to nuclear receptors and membrane intercalation.

PropertySpecification
CAS Registry Number 22149-69-5
IUPAC Name (5$\alpha$,24R)-Stigmastane-3,6-dione
Synonyms 5

-Stigmastan-3,6-dione; Stigmastane-3,6-dione
Molecular Formula

Molecular Weight 428.69 g/mol
Chiral Centers C5 (

), C8, C9, C10, C13, C14, C17, C20, C24 (R)
Physical State White crystalline solid
Melting Point 159–161 °C (Recrystallized from Petroleum Ether)
Solubility Soluble in

,

, DMSO; Insoluble in water
Structural Visualization

The 3,6-dione motif creates a unique electronic environment in the A and B rings. Unlike


-3-ketosteroids (e.g., testosterone), the lack of conjugation in 22149-69-5 results in distinct UV and NMR signatures.

Part 2: Synthesis & Production Protocols

While (24R)-5alpha-Stigmastan-3,6-dione can be isolated from natural sources such as Gleditsia sinensis (thorns) or Calluna vulgaris (heather), yields are typically low (<0.01%). For research and drug screening, chemical synthesis from the abundant precursor


-sitosterol  is the preferred route.
High-Purity Synthetic Workflow

The following protocol utilizes a hydroboration-oxidation strategy to stereoselectively install the 5


-stereochemistry and the C6-oxygen functionality.

Reaction Scheme (DOT Visualization):

SynthesisPathway Sitosterol Beta-Sitosterol (Starting Material) Intermediate 5alpha-Stigmastane-3beta,6alpha-diol (Intermediate) Sitosterol->Intermediate 1. BH3-THF, 0°C 2. H2O2, NaOH (Hydroboration-Oxidation) Product (24R)-5alpha-Stigmastan-3,6-dione (Target) Intermediate->Product Jones Reagent (CrO3/H2SO4) Acetone, 0°C (Oxidation)

Figure 1: Synthetic pathway from


-sitosterol to 5

-stigmastan-3,6-dione via a diol intermediate.
Step-by-Step Protocol
Stage 1: Hydroboration-Oxidation

Objective: Convert the


 double bond of 

-sitosterol into a 5

-H, 6

-OH saturated system.
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask under nitrogen.

  • Reactants: Dissolve

    
    -sitosterol (10 g, 24.1 mmol) in anhydrous THF (150 mL).
    
  • Addition: Cool to 0°C. Add Borane-THF complex (1.0 M, 30 mL) dropwise over 20 minutes.

  • Reaction: Stir at room temperature for 3 hours. Monitoring by TLC (Hexane:EtOAc 7:3) should show consumption of starting material.

  • Oxidation: Cool back to 0°C. Cautiously add 10% NaOH (20 mL) followed by 30%

    
     (20 mL). Stir for 1 hour.
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Result: Crude 5

    
    -stigmastane-3
    
    
    
    ,6
    
    
    -diol.[1]
Stage 2: Jones Oxidation

Objective: Oxidize the 3


 and 6

hydroxyl groups to ketones.
  • Setup: Dissolve the crude diol (from Stage 1) in acetone (200 mL).

  • Reagent: Prepare Jones Reagent (

    
    
    
    
    
    dissolved in
    
    
    
    
    diluted to
    
    
    with water).
  • Addition: Cool solution to 0°C. Add Jones Reagent dropwise until a persistent orange color remains.

  • Quench: Add Isopropanol (5 mL) to quench excess oxidant (solution turns green).

  • Purification: Filter off chromium salts. Concentrate filtrate.[2][3][4]

  • Isolation: Purify residue via silica gel column chromatography (Eluent: Hexane/EtOAc 9:1).

  • Validation: Recrystallize from petroleum ether to obtain white needles of (24R)-5alpha-Stigmastan-3,6-dione .

Part 3: Analytical Profiling

Trustworthy identification relies on confirming the absence of olefinic protons and the presence of two distinct carbonyl signals in


C NMR.
Nuclear Magnetic Resonance (NMR)

Data derived from literature standards (Piper nigrum isolates and synthetic references).

NucleusSignal (

ppm)
AssignmentInterpretation

H NMR
0.68 (s, 3H)H-18 (

)
Angular methyl (C13)
0.92–1.02 (s, 3H)H-19 (

)
Angular methyl (C10); Shifted downfield by C3/C6 carbonyls
2.30–2.45 (m)H-2, H-4, H-5, H-7

-protons to carbonyls
Absence5.35 (d)Confirms saturation (No

alkene)

C NMR
211.5C-3Ketone Carbonyl
209.2C-6Ketone Carbonyl
57.5C-5Alpha-carbon (methine)
11.9C-18Methyl
Mass Spectrometry (EI-MS)[5][6]
  • Molecular Ion (

    
    ):  m/z 428
    
  • Fragment Ions: m/z 413 (

    
    ), m/z 287 (Ring D cleavage), m/z 245.
    

Part 4: Pharmacological Potential

(24R)-5alpha-Stigmastan-3,6-dione has emerged as a significant bioactive lead, particularly in inflammation and oncology.

Anti-Inflammatory Mechanism

Studies indicate the compound possesses edema-inhibiting properties comparable to steroidal drugs but potentially via a non-genomic membrane stabilization mechanism.

  • In Vivo Efficacy: Shown to inhibit xylene-induced ear edema in mice and egg albumin-induced paw edema in rats.

  • Potency: At 20 mg/kg, efficacy is statistically comparable to Prednisolone.

  • Mechanism: Stabilization of lysosomal membranes (evidenced by heat-induced hemolysis inhibition in erythrocytes), preventing the release of pro-inflammatory proteases.

Cytotoxicity & Oncology

Unlike the highly cytotoxic epoxide derivatives, the 3,6-dione shows moderate, selective cytotoxicity, making it a candidate for structural modification.

  • Targets: MCF-7 (Breast Cancer), P-388 (Leukemia).

  • Activity: Often serves as a scaffold; reduction to the 3,6-diol or introduction of unsaturation at C4 enhances cytotoxicity.

Biological Pathway Diagram

Bioactivity cluster_inflammation Anti-Inflammatory Pathway cluster_cytotox Cytotoxic Potential Compound (24R)-5alpha-Stigmastan-3,6-dione Membrane Erythrocyte/Lysosomal Membrane Stabilization Compound->Membrane CellEntry Cellular Uptake Compound->CellEntry Edema Inhibition of Vasodilation & Edema Membrane->Edema Effect1 Reduced Tissue Swelling (Comparable to Prednisolone) Edema->Effect1 Proliferation Inhibition of Cell Proliferation (MCF-7) CellEntry->Proliferation

Figure 2: Dual pharmacological mechanism of action focusing on membrane stabilization and anti-proliferation.

References

  • Synthesis & NMR Characterization

    • Complete 1H and 13C NMR assignments of two phytosterols from roots of Piper nigrum. (2004). Magnetic Resonance in Chemistry.
  • Anti-Inflammatory Activity

    • Three anti-inflammatory stigmastane steroids from Alchornea floribunda leaves. (2008). Planta Medica.
  • Isolation & Bioactivity

    • Antimutagenic constituents from the thorns of Gleditsia sinensis. (2005).[1][5][6] Chemical & Pharmaceutical Bulletin.

  • Chemical Properties & CAS Data

    • Stigmastane-3,6-dione | C29H48O2 | PubChem Compound Summary.
  • Synthetic Methodology (Analogous Protocols)

    • A concise synthesis of β-sitosterol and other phytosterols.[3][5] (2010).[3][7] Steroids.[8][2][9][3][4][5][7][10]

Sources

Foundational

Therapeutic Potential of Stigmastane-3,6-dione in Autoimmune Diseases: An In-depth Technical Guide

Abstract Autoimmune diseases, a diverse group of chronic illnesses characterized by the immune system erroneously attacking the body's own tissues, represent a significant and growing global health challenge. Current the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Autoimmune diseases, a diverse group of chronic illnesses characterized by the immune system erroneously attacking the body's own tissues, represent a significant and growing global health challenge. Current therapeutic strategies, while often effective, are frequently associated with broad immunosuppression and considerable side effects. This necessitates the exploration of novel therapeutic agents with more targeted immunomodulatory activities. Stigmastane-3,6-dione, a naturally occurring phytosterol, has emerged as a promising candidate due to its demonstrated anti-inflammatory properties. This technical guide provides a comprehensive overview of the therapeutic potential of Stigmastane-3,6-dione in autoimmune diseases. We delve into its putative mechanisms of action, focusing on key inflammatory signaling pathways and immune cell modulation. Furthermore, this guide presents a series of detailed, self-validating experimental protocols for the in-depth investigation and validation of its therapeutic efficacy, tailored for researchers, scientists, and drug development professionals.

Introduction: The Unmet Need in Autoimmune Disease Therapy and the Promise of Stigmastane-3,6-dione

Autoimmune diseases encompass a wide spectrum of debilitating conditions, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis, affecting millions worldwide.[1][2] The hallmark of these diseases is a breakdown in self-tolerance, leading to chronic inflammation and tissue damage mediated by the adaptive and innate immune systems. While the advent of biologic therapies has revolutionized treatment for many patients, challenges such as non-responsiveness, loss of efficacy, and the risk of opportunistic infections persist. This underscores the urgent need for new therapeutic modalities that can selectively dampen pathogenic immune responses while preserving protective immunity.

Natural products have historically been a rich source of novel therapeutic agents. Stigmastane-3,6-dione, a member of the stigmastane class of steroids, has been identified in various plant species and has demonstrated significant anti-inflammatory activity in preclinical studies.[3][4] Its steroidal backbone suggests a potential to interact with intracellular signaling pathways that govern inflammation. This guide will explore the scientific rationale for investigating Stigmastane-3,6-dione as a potential therapeutic agent for autoimmune diseases and provide a rigorous framework for its preclinical evaluation.

Putative Therapeutic Mechanisms of Stigmastane-3,6-dione in Autoimmunity

While direct mechanistic studies on Stigmastane-3,6-dione in the context of autoimmunity are limited, research on related stigmastane-type steroids and other phytosterols provides a strong foundation for hypothesizing its modes of action.[1][5][6][7] We propose that Stigmastane-3,6-dione exerts its immunomodulatory effects through the modulation of key signaling pathways and the regulation of critical immune cell subsets.

Modulation of Pro-inflammatory Signaling Pathways

Chronic inflammation in autoimmune diseases is driven by the dysregulation of intracellular signaling cascades. We hypothesize that Stigmastane-3,6-dione may target one or more of the following key pathways:

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling cascade is a central regulator of inflammatory gene expression.[8][9][[“]] Its constitutive activation is a hallmark of many autoimmune diseases. We postulate that Stigmastane-3,6-dione may inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκBα, thereby sequestering NF-κB in the cytoplasm.

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: The JAK-STAT pathway is crucial for mediating the effects of numerous cytokines that drive autoimmune pathology.[2][11] Inhibition of this pathway has proven to be a successful therapeutic strategy in several autoimmune conditions. Stigmastane-3,6-dione may interfere with the phosphorylation and activation of JAKs and/or STATs, thus dampening cytokine-mediated inflammation.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of kinases, including ERK, JNK, and p38, plays a critical role in translating extracellular stimuli into cellular responses, including the production of pro-inflammatory mediators.[9][12][13][14] Stigmastane-3,6-dione could potentially modulate the phosphorylation status of key MAPK components, leading to a reduction in inflammatory responses.

Signaling_Pathways cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response Cytokines, PAMPs, etc. Cytokines, PAMPs, etc. NF-κB Pathway NF-κB Pathway Cytokines, PAMPs, etc.->NF-κB Pathway JAK-STAT Pathway JAK-STAT Pathway Cytokines, PAMPs, etc.->JAK-STAT Pathway MAPK Pathway MAPK Pathway Cytokines, PAMPs, etc.->MAPK Pathway Inflammatory Gene Expression Inflammatory Gene Expression NF-κB Pathway->Inflammatory Gene Expression JAK-STAT Pathway->Inflammatory Gene Expression MAPK Pathway->Inflammatory Gene Expression Stigmastane-3,6-dione Stigmastane-3,6-dione Stigmastane-3,6-dione->NF-κB Pathway Inhibition Stigmastane-3,6-dione->JAK-STAT Pathway Inhibition Stigmastane-3,6-dione->MAPK Pathway Inhibition

Figure 1: Putative inhibition of pro-inflammatory signaling pathways by Stigmastane-3,6-dione.
Regulation of Immune Cell Function and Differentiation

The therapeutic potential of Stigmastane-3,6-dione likely extends to its ability to modulate the function and differentiation of key immune cell populations implicated in autoimmunity.

  • T Helper (Th) Cell Differentiation: The balance between pro-inflammatory Th1 and Th17 cells and anti-inflammatory regulatory T cells (Tregs) is often skewed in autoimmune diseases. We hypothesize that Stigmastane-3,6-dione may promote the differentiation of Tregs while inhibiting the generation of pathogenic Th1 and Th17 cells.

  • Macrophage Polarization: Macrophages can be broadly classified into pro-inflammatory M1 and anti-inflammatory M2 phenotypes.[15][16][17][18] In autoimmune settings, M1 macrophages often predominate, contributing to tissue damage. Stigmastane-3,6-dione may drive the polarization of macrophages towards the M2 phenotype, thereby promoting inflammation resolution and tissue repair.

Immune_Cell_Modulation cluster_Tcell T Cell Differentiation cluster_Macrophage Macrophage Polarization Naive T Cell Naive T Cell Th1 Th1 Naive T Cell->Th1 Th17 Th17 Naive T Cell->Th17 Treg Treg Naive T Cell->Treg Monocyte Monocyte M1 Macrophage M1 Macrophage Monocyte->M1 Macrophage M2 Macrophage M2 Macrophage Monocyte->M2 Macrophage Stigmastane-3,6-dione Stigmastane-3,6-dione Stigmastane-3,6-dione->Th1 Inhibition Stigmastane-3,6-dione->Th17 Inhibition Stigmastane-3,6-dione->Treg Promotion Stigmastane-3,6-dione->M1 Macrophage Inhibition Stigmastane-3,6-dione->M2 Macrophage Promotion

Figure 2: Hypothesized modulation of immune cell differentiation by Stigmastane-3,6-dione.

A Framework for Preclinical Validation: Self-Validating Experimental Protocols

To rigorously evaluate the therapeutic potential of Stigmastane-3,6-dione, a multi-tiered approach employing both in vitro and in vivo models is essential. The following protocols are designed to be self-validating, with each experiment building upon the last to provide a comprehensive understanding of the compound's efficacy and mechanism of action.

In Vitro Assessment of Anti-inflammatory and Immunomodulatory Activity

These initial assays will establish the direct effects of Stigmastane-3,6-dione on immune cells and inflammatory responses.

This protocol provides a broad assessment of the anti-inflammatory potential of Stigmastane-3,6-dione using primary human immune cells.[19]

  • Objective: To determine the effect of Stigmastane-3,6-dione on the production of pro-inflammatory cytokines by activated human PBMCs.

  • Methodology:

    • Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

    • Culture PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL.

    • Pre-treat cells with a dose range of Stigmastane-3,6-dione (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control.

    • Incubate for 24-48 hours.

    • Collect the cell culture supernatants and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

    • Assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo) to rule out cytotoxicity.

  • Self-Validation: A dose-dependent reduction in pro-inflammatory cytokine production in the absence of significant cytotoxicity will validate the anti-inflammatory activity of Stigmastane-3,6-dione.

This set of experiments will investigate the impact of Stigmastane-3,6-dione on the NF-κB, JAK-STAT, and MAPK signaling pathways.

  • Objective: To determine if Stigmastane-3,6-dione inhibits the activation of key signaling molecules in the NF-κB, JAK-STAT, and MAPK pathways.

  • Methodology (Western Blotting):

    • Culture a relevant cell line (e.g., RAW 264.7 murine macrophages or THP-1 human monocytes) to near confluence.

    • Pre-treat the cells with Stigmastane-3,6-dione at an effective concentration determined in Protocol 3.1.1 for 1 hour.

    • Stimulate the cells with an appropriate agonist (e.g., LPS for NF-κB and MAPK; IFN-γ for JAK-STAT) for a short duration (e.g., 15-60 minutes).

    • Lyse the cells and collect total protein.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membranes with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., p-p65/p65 for NF-κB; p-STAT3/STAT3 for JAK-STAT; p-p38/p38 for MAPK).

    • Use an appropriate loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Detect protein bands using a chemiluminescent substrate and image the blots.

  • Self-Validation: A decrease in the ratio of phosphorylated to total protein for the target signaling molecules in the Stigmastane-3,6-dione-treated group compared to the stimulated control will confirm pathway inhibition.

This protocol will examine the influence of Stigmastane-3,6-dione on T cell responses.

  • Objective: To evaluate the effect of Stigmastane-3,6-dione on T cell proliferation and its ability to modulate the differentiation of Th1, Th17, and Treg cells.

  • Methodology:

    • Isolate CD4+ T cells from human PBMCs or murine splenocytes using magnetic-activated cell sorting (MACS).

    • For proliferation assays, label the cells with a proliferation tracking dye (e.g., CFSE) and culture them in the presence of anti-CD3/CD28 antibodies to stimulate proliferation. Include a dose range of Stigmastane-3,6-dione. After 3-5 days, assess proliferation by flow cytometry based on dye dilution.[20]

    • For differentiation assays, culture the naive CD4+ T cells under Th1 (IL-12, anti-IL-4), Th17 (TGF-β, IL-6), or Treg (TGF-β, IL-2) polarizing conditions in the presence or absence of Stigmastane-3,6-dione.

    • After 3-5 days, restimulate the cells and perform intracellular cytokine staining for key transcription factors and cytokines (e.g., T-bet/IFN-γ for Th1; RORγt/IL-17A for Th17; FoxP3 for Tregs) and analyze by flow cytometry.[21][22][23][24][25]

  • Self-Validation: A reduction in T cell proliferation and a shift in the balance from Th1/Th17 towards Treg differentiation will validate the immunomodulatory effect of Stigmastane-3,6-dione on T cells.

This protocol will investigate the effect of Stigmastane-3,6-dione on macrophage polarization.

  • Objective: To determine if Stigmastane-3,6-dione can skew macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.

  • Methodology:

    • Differentiate bone marrow-derived macrophages (BMDMs) from mice or human monocytes into macrophages.

    • Polarize the macrophages towards an M1 phenotype using LPS and IFN-γ, or an M2 phenotype using IL-4 and IL-13, in the presence or absence of Stigmastane-3,6-dione.

    • After 24-48 hours, analyze the expression of M1 (e.g., CD86, iNOS, TNF-α) and M2 (e.g., CD206, Arg1, IL-10) markers by flow cytometry, qPCR, and/or ELISA.[15][16][18]

  • Self-Validation: A downregulation of M1 markers and an upregulation of M2 markers in the presence of Stigmastane-3,6-dione will confirm its ability to modulate macrophage polarization.

In Vivo Assessment of Therapeutic Efficacy in a Model of Autoimmune Arthritis

The collagen-induced arthritis (CIA) model in mice is a well-established and clinically relevant model of rheumatoid arthritis.[26][27][28][29][30]

  • Objective: To evaluate the efficacy of Stigmastane-3,6-dione in preventing the onset (prophylactic) and treating established (therapeutic) autoimmune arthritis.

  • Methodology:

    • Induction of CIA: Immunize susceptible mice (e.g., DBA/1J) with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on day 0, followed by a booster immunization with collagen in Incomplete Freund's Adjuvant (IFA) on day 21.[27]

    • Prophylactic Treatment: Begin daily administration of Stigmastane-3,6-dione (e.g., via oral gavage or intraperitoneal injection) at various doses starting from day 0 or day 21. Include a vehicle control group and a positive control group (e.g., methotrexate).

    • Therapeutic Treatment: Begin treatment with Stigmastane-3,6-dione after the onset of clinical signs of arthritis (e.g., around day 28-35).

    • Clinical Assessment: Monitor the mice regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical scoring based on erythema and joint swelling.

    • Histopathological Analysis: At the end of the study, collect the joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

    • Immunological Readouts: Collect serum to measure anti-collagen antibody titers and cytokine levels. Isolate splenocytes to analyze T cell and macrophage populations by flow cytometry as described in the in vitro protocols.

  • Self-Validation: A significant reduction in clinical scores, paw swelling, and histological damage, accompanied by favorable changes in immunological parameters in the Stigmastane-3,6-dione-treated groups compared to the vehicle control, will validate its in vivo therapeutic efficacy.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy PBMC Cytokine Assay PBMC Cytokine Assay Signaling Pathway Analysis Signaling Pathway Analysis PBMC Cytokine Assay->Signaling Pathway Analysis T Cell Proliferation & Differentiation T Cell Proliferation & Differentiation Signaling Pathway Analysis->T Cell Proliferation & Differentiation Macrophage Polarization Macrophage Polarization T Cell Proliferation & Differentiation->Macrophage Polarization CIA Model CIA Model Macrophage Polarization->CIA Model Clinical Scoring Clinical Scoring CIA Model->Clinical Scoring Histopathology Histopathology Clinical Scoring->Histopathology Immunophenotyping Immunophenotyping Histopathology->Immunophenotyping Stigmastane-3,6-dione Stigmastane-3,6-dione Stigmastane-3,6-dione->PBMC Cytokine Assay

Figure 3: A comprehensive experimental workflow for the validation of Stigmastane-3,6-dione.

Data Presentation and Interpretation

To facilitate clear interpretation and comparison of results, all quantitative data should be summarized in structured tables.

Table 1: In Vitro Anti-inflammatory Activity of Stigmastane-3,6-dione on Activated PBMCs

Concentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIFN-γ (pg/mL) ± SDCell Viability (%) ± SD
Vehicle Control
0.1
1
10
100
Unstimulated Control

Table 2: In Vivo Efficacy of Stigmastane-3,6-dione in the CIA Model

Treatment GroupMean Clinical Score ± SEMMean Paw Swelling (mm) ± SEMHistological Score (Inflammation) ± SEMHistological Score (Cartilage Damage) ± SEM
Vehicle Control
Stigmastane-3,6-dione (Low Dose)
Stigmastane-3,6-dione (High Dose)
Positive Control

Conclusion and Future Directions

Stigmastane-3,6-dione represents a compelling starting point for the development of a novel therapeutic for autoimmune diseases. Its anti-inflammatory properties, coupled with a putative mechanism of action that involves the modulation of key signaling pathways and immune cell functions, warrant a thorough investigation. The experimental framework outlined in this guide provides a robust and self-validating approach to elucidate its therapeutic potential. Future studies should focus on lead optimization to enhance potency and drug-like properties, as well as exploring its efficacy in other models of autoimmunity. A comprehensive understanding of its safety profile will also be critical for its eventual translation to the clinic. The exploration of Stigmastane-3,6-dione and related compounds could pave the way for a new generation of targeted immunomodulatory therapies for patients suffering from autoimmune diseases.

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Sources

Protocols & Analytical Methods

Method

NMR spectroscopy characterization of (5α)-Stigmastane-3,6-dione

Application Notes and Protocols Topic: NMR Spectroscopy Characterization of (5α)-Stigmastane-3,6-dione Audience: Researchers, scientists, and drug development professionals. Unambiguous Structural Elucidation of (5α)-Sti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: NMR Spectroscopy Characterization of (5α)-Stigmastane-3,6-dione

Audience: Researchers, scientists, and drug development professionals.

Unambiguous Structural Elucidation of (5α)-Stigmastane-3,6-dione: A Comprehensive NMR Spectroscopy Guide

Introduction

(5α)-Stigmastane-3,6-dione is a saturated steroid derivative belonging to the stigmastane class of natural products.[1][2] Its core structure is a tetracyclic hydrocarbon skeleton characteristic of steroids, functionalized with two ketone groups at the C-3 and C-6 positions. The "(5α)" designation defines the stereochemistry at the A/B ring junction, resulting in a trans-fused system. Found in various natural sources, this and similar steroidal ketones are of significant interest for their potential biological activities.[3]

Given the complexity and stereochemical richness of the steroidal scaffold, unambiguous structure determination is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.[4][5] Unlike other methods that may only provide mass or functional group information, NMR provides a detailed atomic-level map of the entire molecule. This guide presents a comprehensive set of protocols for the complete NMR characterization of (5α)-Stigmastane-3,6-dione, leveraging a suite of 1D and 2D NMR experiments. The narrative is designed not merely as a set of instructions, but as a methodological framework, explaining the causality behind each step to empower researchers in their own structural elucidation challenges.

I. Foundational Principles: Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[6] A poorly prepared sample will yield suboptimal spectra, characterized by broad lines and poor signal-to-noise, which can obscure crucial correlations and complicate interpretation.[7] The following protocol is designed to produce a homogeneous, particulate-free solution ideal for high-resolution NMR analysis.

  • Analyte Quantity:

    • For ¹H NMR and standard 2D experiments (COSY, HSQC, HMBC), weigh approximately 5-10 mg of (5α)-Stigmastane-3,6-dione.

    • For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 15-25 mg is recommended if material availability allows.[7]

  • Solvent Selection:

    • Rationale: The choice of a deuterated solvent is critical. It must fully dissolve the analyte, be chemically inert, and have minimal signal overlap with the analyte's resonances.[8] For non-polar steroids like stigmastane-3,6-dione, Deuterated Chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing power for lipophilic compounds and its relatively low cost.[9]

    • Procedure: In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃. This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is crucial for proper magnetic field shimming.[6]

  • Homogenization and Filtration:

    • Rationale: Undissolved particulate matter severely degrades magnetic field homogeneity, leading to poor spectral resolution.[7]

    • Procedure: Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution against a light source for any suspended particles. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard:

    • Rationale: An internal reference standard is necessary to calibrate the chemical shift (δ) scale. Tetramethylsilane (TMS) is the universally accepted standard for non-aqueous solvents, with its signal defined as 0.00 ppm.

    • Procedure: Add a very small amount of TMS to the NMR tube. Commercially available CDCl₃ often contains TMS, but adding a small drop from a sealed ampule can ensure a strong reference signal.

  • Final Steps:

    • Cap the NMR tube securely.

    • Invert the tube several times to ensure the solution is homogeneous.

    • Wipe the outside of the tube clean before inserting it into the spectrometer.

G cluster_prep Sample Preparation Protocol weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve Add to vial filter 3. Filter into NMR Tube dissolve->filter Ensure full dissolution add_tms 4. Add Internal Standard (TMS) filter->add_tms homogenize 5. Cap and Homogenize add_tms->homogenize spectrometer Ready for NMR Analysis homogenize->spectrometer

Caption: Workflow for preparing (5α)-Stigmastane-3,6-dione for NMR analysis.

II. Core Methodology: NMR Data Acquisition

A comprehensive structural assignment requires a suite of NMR experiments.[10][11] This multi-pronged approach, moving from simple 1D spectra to complex 2D correlation maps, ensures that every atom's position and connectivity is validated. The experiments should be run sequentially, as the interpretation of later experiments often relies on data from the initial ones.

ExperimentPurpose & Scientific Rationale
¹H NMR Provides fundamental information on the chemical environment, number (via integration), and connectivity (via scalar coupling) of all proton nuclei. It is the starting point for all assignments.
¹³C NMR Reveals the number of chemically distinct carbon atoms in the molecule. The chemical shift indicates the type of carbon (e.g., sp³, sp², carbonyl).
DEPT-135 A spectral editing technique that differentiates carbon signals based on the number of attached protons. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (C) are absent. This is invaluable for assigning carbon types.[12]
COSY (¹H-¹H CO rrelation S pectroscopY ) Maps scalar couplings between protons, typically over two or three bonds. Cross-peaks identify protons that are coupled, allowing for the tracing of spin systems through the molecular framework.[13]
HSQC (¹H-¹³C H eteronuclear S ingle Q uantum C oherence) Correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹JCH coupling). It provides a direct link between the ¹H and ¹³C assignments.[14]
HMBC (¹H-¹³C H eteronuclear M ultiple B ond C orrelation) Shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). This is the key experiment for connecting disparate spin systems and for identifying and placing quaternary carbons, which have no attached protons.[14]

These protocols assume a 500 MHz spectrometer. Adjustments may be necessary for different field strengths.

  • Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Key Parameters: Spectral width ~12 ppm, 16-32 scans, relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key Parameters: Spectral width ~220 ppm, 512-1024 scans, relaxation delay (d1) of 2 seconds.

  • DEPT-135 Acquisition:

    • Acquire a DEPT-135 spectrum.

    • Key Parameters: Similar to ¹³C, but typically requires fewer scans (256-512).

  • 2D COSY Acquisition:

    • Acquire a gradient-enhanced (gCOSY) spectrum.

    • Key Parameters: 2-4 scans per increment, 256-512 increments in the indirect dimension (F1).

  • 2D HSQC Acquisition:

    • Acquire a sensitivity-enhanced, gradient-selected HSQC spectrum.

    • Key Parameters: Optimized for an average one-bond coupling constant of ~145 Hz. 4-8 scans per increment, 256 increments in F1.

  • 2D HMBC Acquisition:

    • Acquire a gradient-selected HMBC spectrum.

    • Key Parameters: Long-range coupling delay optimized for 8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations. 16-32 scans per increment, 256-512 increments in F1.

III. Data Interpretation and Structural Assignment

The elucidation process is a logical puzzle, using each piece of spectral data to build upon the last. The goal is to assign every ¹H and ¹³C resonance to a specific atom in the (5α)-Stigmastane-3,6-dione structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Environments, Multiplicity) C13 ¹³C NMR (Carbon Count) HSQC HSQC (Link ¹H to ¹³C) H1->HSQC Assign C-H Pairs COSY COSY (Map ¹H-¹H Spin Systems) H1->COSY Identify Fragments DEPT DEPT-135 (CH, CH₂, CH₃ ID) C13->HSQC Assign C-H Pairs DEPT->HSQC Assign C-H Pairs HMBC HMBC (Connect Fragments, Place Quaternary Carbons) HSQC->HMBC Assemble Structure COSY->HMBC Assemble Structure Final Complete Structural Assignment of (5α)-Stigmastane-3,6-dione HMBC->Final

Caption: Logical workflow for NMR-based structure elucidation.

The following table summarizes the expected chemical shifts for (5α)-Stigmastane-3,6-dione based on data from similar steroidal structures and general chemical shift principles.[15][16][17] Actual values may vary slightly based on solvent and concentration.

PositionCarbon TypeExpected ¹³C Shift (δ, ppm)Expected ¹H Shift (δ, ppm)Key HMBC Correlations (From Proton at Position...)
3C=O~211-H-2, H-4, H-5
6C=O~212-H-5, H-7, H-8
5CH~60-65~2.5-2.8 (dd)C-3, C-4, C-6, C-7, C-10, C-19
10C~40-H-1, H-5, H-19
13C~42-H-12, H-14, H-17, H-18
18CH₃~12~0.65 (s)C-12, C-13, C-14, C-17
19CH₃~13~1.05 (s)C-1, C-5, C-9, C-10
21CH₃~18-19~0.9 (d)C-17, C-20, C-22
29CH₃~12~0.85 (t)C-24, C-28

Interpretation Strategy:

  • Identify Key Landmarks: In the ¹³C spectrum, locate the two downfield carbonyl signals (>210 ppm) for C-3 and C-6. In the ¹H spectrum, identify the sharp singlets for the two angular methyl groups (C-18 and C-19) and the various methyl doublets and triplets of the side chain at high field (< 1.0 ppm).

  • Assign Methyl Groups: Use the HMBC spectrum. The proton singlet around δ 0.65 (H-18) should show correlations to C-13 and other nearby carbons. The singlet around δ 1.05 (H-19) will correlate to C-10, C-5, etc. This firmly anchors the core of the steroid.

  • Trace the Rings via COSY: Starting from easily identified protons, use the COSY cross-peaks to walk around the rings and the side chain, identifying adjacent protons. For example, a clear spin system should be traceable for H-1 -> H-2 and H-4.

  • Connect Fragments with HMBC: The HMBC spectrum is the ultimate tool for assembling the full structure. For instance, the proton at C-5 is critical. It is adjacent to the C-6 carbonyl and three bonds from the C-3 carbonyl. Therefore, the ¹H signal for H-5 (expected around δ 2.5-2.8) should show HMBC correlations to both C-3 and C-6, unequivocally confirming their positions. Similarly, correlations from side-chain protons (e.g., H-20, H-21) to C-17 will link the side chain to the D-ring.

IV. Application Extension: Quantitative Analysis (qNMR)

Beyond structural elucidation, NMR can be used for quantitative analysis (qNMR) to determine the absolute purity of a sample without the need for a specific reference standard of the analyte itself.[18][19]

Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[20] By adding a certified internal standard of known concentration and purity to the sample, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard.

Brief Protocol:

  • Accurately weigh the (5α)-Stigmastane-3,6-dione sample and a suitable, stable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolve in a known volume of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., d1 = 30-60s) to ensure full signal relaxation for accurate integration.

  • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the H-18 or H-19 singlet) and a signal from the internal standard.

  • Calculate the purity using the standard qNMR equation, accounting for molecular weights and the number of protons for each integrated signal. This technique provides a highly accurate and traceable measure of purity, which is critical in pharmaceutical and drug development settings.[21]

References
  • Vertex AI Search. (2024). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
  • Suo, M., & Yang, J. (2009). Complete assignments of 1H and 13C NMR spectroscopic data for three new stigmastane glycosides from Vernonia cumingiana. Magnetic Resonance in Chemistry, 47(2), 179-183. [Link]

  • Academia.edu. (n.d.). Using NMR to identify and characterize natural products. [Link]

  • Ohtani, I. (2006). Advanced NMR Approaches for a Detailed Structure Analysis of Natural Products. Bioscience, Biotechnology, and Biochemistry, 70(8), 1795-1804. [Link]

  • Wang, Y., et al. (2021). Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity. Molecules, 26(11), 3169. [Link]

  • Bruker. (n.d.). Natural Products. [Link]

  • Lin, Y.-C., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(9), 2617. [Link]

  • Freitas, V. M., & Gil, R. R. (Eds.). (2023). Editorial: NMR insights into natural product chemistry. Frontiers in Chemistry, 11. [Link]

  • Unknown. (n.d.). NMR Sample Preparation. [Link]

  • Kumar, A., et al. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. RSC Advances, 11(40), 24965-24970. [Link]

  • University of Leicester. (n.d.). How to Prepare Samples for NMR. [Link]

  • Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115073. [Link]

  • National Measurement Institute, Australia. (n.d.). Quantitative NMR. [Link]

  • ResearchGate. (n.d.). Figure S22. 13 C NMR spectrum of 5 -stigmastane-3,6-dione (6). [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [https://www.jeol.co.jp/en/products/nmr/pdf/nmr_ spearheaded_01.pdf]([Link]_ spearheaded_01.pdf)

  • Kuete, V., et al. (2023). Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance. Molecules, 28(14), 5364. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Suo, M., & Yang, J. (2009). Complete assignments of 1H and 13C NMR spectroscopic data for three new stigmastane glycosides from Vernonia cumingiana. ResearchGate. [Link]

  • Rehaman, A., et al. (2022). Phytochemical Characterizations of Maranthes polyandra (Benth.) Prance. Molecules, 27(4), 1332. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Singh, M., & Kumar, S. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry, 53(7), 1435-1449. [Link]

  • Mushfiq, M. (2020). Spectral Studies of Steroids Using Two-Dimensional NMR Spectroscopy. IOSR Journal of Applied Chemistry, 13(2), 52-59. [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link]

  • Alfa Chemistry. (2026). How to Choose Deuterated NMR Solvents. [Link]

  • El-Kassem, L. T. A., & El-Shazly, M. (2018). Stigmasterol Tetracosanoate, a New Stigmasterol Ester from the Egyptian Blepharis ciliaris. Journal of Pharmacognosy and Phytochemistry, 7(1), 173-176. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Charisiadis, P., & Exarchou, V. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, 102(8), 3125-3132. [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • NIST. (n.d.). Stigmastane-3,6-dione, (5α)-. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. [Link]

  • Cheméo. (n.d.). Chemical Properties of Stigmastane-3,6-dione, (5«alpha»)-. [Link]

  • PubChem. (n.d.). Stigmastane-3,6-dione. [Link]

  • PubChem. (n.d.). (24R)-5alpha-Stigmastan-3,6-dione. [Link]

  • Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 639-646. [Link]

  • ResearchGate. (n.d.). Steroids and NMR. [Link]

  • ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?. [Link]

  • Unknown. (n.d.). Interpretation of NMR spectra of steroids. [Link]

Sources

Application

Procedures for evaluating Stigmastane-3,6-dione membrane stabilization effects

Application Note: AN-BIO-STIG-04 Protocols for Heat- and Hypotonicity-Induced Hemolysis Inhibition [1] Abstract & Scientific Rationale Stigmastane-3,6-dione (C₂₉H₄₈O₂), a steroidal derivative often isolated from Alchorne...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-STIG-04

Protocols for Heat- and Hypotonicity-Induced Hemolysis Inhibition [1]

Abstract & Scientific Rationale

Stigmastane-3,6-dione (C₂₉H₄₈O₂), a steroidal derivative often isolated from Alchornea floribunda or Gynura procumbens, exhibits significant anti-inflammatory properties.[2][3] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase enzymes, steroidal compounds often exert effects through membrane stabilization.

The Human Red Blood Cell (HRBC) Membrane Stabilization Assay is the gold-standard in vitro proxy for screening these effects. The rationale is based on the structural analogy between the RBC membrane and the lysosomal membrane.[1][4][5] During inflammation, lysosomal lysis releases hydrolytic enzymes that damage surrounding tissues. Compounds that stabilize RBC membranes against stress (hypotonicity or heat) are predicted to stabilize lysosomal membranes, thereby inhibiting the release of inflammatory mediators.[1][5]

Critical Mechanism Note: Literature suggests that Stigmastane-3,6-dione may exhibit differential efficacy, showing potent stabilization against heat-induced lysis while potentially having variable or negligible effects on hypotonicity-induced lysis [1]. This protocol is designed to evaluate both pathways to provide a comprehensive pharmacological profile.

Mechanism of Action

Steroidal compounds like Stigmastane-3,6-dione are lipophilic.[6] They intercalate into the lipid bilayer of the cell membrane.[3]

  • Intercalation: The steroid nucleus aligns with the hydrophobic tails of phospholipids.

  • Ordering Effect: This interaction increases the packing density of the phospholipids, reducing membrane fluidity (ordering effect) and permeability.

  • Protein Stabilization: In heat-induced models, the compound prevents the thermal denaturation of membrane proteins, maintaining structural integrity.

Visualization: Steroidal Membrane Stabilization Pathway

MembraneStabilization Compound Stigmastane-3,6-dione (Lipophilic Steroid) Interaction Intercalation into Hydrophobic Core Compound->Interaction Membrane RBC Lipid Bilayer (Lysosome Proxy) Membrane->Interaction Effect1 Increased Lipid Packing (Reduced Fluidity) Interaction->Effect1 Effect2 Prevention of Protein Denaturation (Heat) Interaction->Effect2 Outcome Membrane Stabilization (Inhibition of Lysis) Effect1->Outcome Effect2->Outcome Clinical Anti-Inflammatory Effect (Reduced Enzyme Release) Outcome->Clinical

Figure 1: Mechanistic pathway of Stigmastane-3,6-dione interacting with lipid bilayers to prevent lysis and inflammatory mediator release.

Materials & Reagents

Biological Material[1][2][3][6][7][8][9][10][11][12][13]
  • Fresh Human Blood: Collected from healthy volunteers who have not taken NSAIDs or steroids for at least 2 weeks prior.

  • Alsever’s Solution: Anticoagulant and preservative.

    • Composition: Dextrose (2.05%), Sodium citrate (0.8%), Citric acid (0.055%), Sodium chloride (0.42%) in distilled water. Sterilize by autoclaving.

Buffers & Solvents[5]
  • Phosphate Buffered Saline (PBS): pH 7.4, 0.15 M.[5][7]

  • Isosaline: 0.85% w/v NaCl (Physiological saline).

  • Hyposaline: 0.25% w/v NaCl (Hypotonic stressor).[7]

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (Final concentration in assay < 1% to avoid solvent-induced lysis).

Reference Standards
  • Positive Control: Hydrocortisone or Diclofenac Sodium (Standard concentrations: 50, 100, 250, 500, 1000 µg/mL).

Experimental Protocols

Phase A: Preparation of Erythrocyte Suspension (10% v/v)

This step is the foundation of the assay. Poor washing leads to serum protein interference.

  • Collection: Mix 5 mL of fresh whole blood with 5 mL of sterile Alsever’s solution.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes at 4°C.

  • Washing:

    • Discard the supernatant (plasma/Alsever’s).

    • Resuspend the packed RBCs in sterile Isosaline.

    • Centrifuge again at 3000 rpm for 10 minutes.

    • Repeat this washing step 3 times until the supernatant is clear and colorless.

  • Suspension: Measure the volume of the final packed RBCs and dilute with Isosaline to achieve a 10% v/v suspension (e.g., 1 mL packed cells + 9 mL Isosaline).

Phase B: Heat-Induced Hemolysis Assay

Primary assay for Stigmastane-3,6-dione evaluation.

  • Preparation of Reaction Mixture (Total Volume: 4.5 mL):

    • Test Sample: 1.0 mL Compound (Stigmastane-3,6-dione in varying conc.) + 1.0 mL PBS (pH 7.4) + 0.5 mL 10% RBC suspension + 2.0 mL Isosaline.

    • Control (100% Lysis potential): 1.0 mL Isosaline (or vehicle) + 1.0 mL PBS + 0.5 mL 10% RBC suspension + 2.0 mL Isosaline.

    • Standard: Replace Test Sample with Hydrocortisone.

  • Incubation:

    • Incubate mixtures in a water bath at 54°C for 20 minutes . (Note: 54°C is the critical point for protein denaturation in RBCs).

  • Separation:

    • Cool the tubes under running tap water.

    • Centrifuge at 2500 rpm for 5 minutes .

  • Measurement:

    • Collect the supernatant.

    • Measure Absorbance (OD) at 560 nm using a spectrophotometer.

Phase C: Hypotonicity-Induced Hemolysis Assay

Secondary assay to determine osmotic protection specificity.

  • Preparation of Reaction Mixture:

    • Test Sample: 1.0 mL Compound + 1.0 mL PBS (pH 7.4) + 0.5 mL 10% RBC suspension + 2.0 mL Hyposaline (0.25% NaCl) .

    • Control: Same as above but replace compound with vehicle/solvent.

  • Incubation:

    • Incubate at 37°C for 30 minutes .

  • Separation & Measurement:

    • Centrifuge at 3000 rpm for 10 minutes.

    • Measure Absorbance (OD) of the supernatant at 560 nm .

Workflow Visualization

AssayWorkflow cluster_0 Phase A: Prep cluster_1 Phase B/C: Stress cluster_2 Phase D: Analysis Blood Whole Blood + Alsever's Wash Wash 3x (Isosaline) Blood->Wash Suspension 10% RBC Suspension Wash->Suspension Mix Mix: RBC + Drug + Buffer Suspension->Mix Stress Apply Stress Mix->Stress Lysis Hemolysis Occurs Stress->Lysis Heat (54°C) or Hypotonic Spin Centrifuge 3000 rpm Lysis->Spin Read Read OD @ 560nm Spin->Read

Figure 2: Step-by-step workflow for the HRBC Membrane Stabilization Assay.

Data Analysis & Interpretation

Calculate the percentage of membrane stabilization (protection) using the following formula:



  • OD_test: Absorbance of the well with Stigmastane-3,6-dione.

  • OD_control: Absorbance of the well with vehicle only (Maximum Lysis).

  • OD_product_blank: (Optional) Absorbance of the compound alone in buffer (to correct for any color the compound itself contributes).

Expected Data Profile (Example)
Concentration (µg/mL)Heat-Induced Inhibition (%)Hypotonicity Inhibition (%)Interpretation
Control (0) 0%0%Baseline Lysis
Stigmastane (50) 45.2% ± 2.15.1% ± 1.2High Heat Specificity
Stigmastane (100) 68.5% ± 1.88.3% ± 1.5Dose-dependent heat protection
Hydrocortisone (100) 72.1% ± 1.565.4% ± 2.0Dual protection (Standard)

Technical Insight: If Stigmastane-3,6-dione shows high efficacy in heat-induced lysis but low efficacy in hypotonic lysis (as suggested by Alchornea studies), it implies the compound stabilizes the membrane proteins or the lipid phase transition temperature, rather than altering the osmotic water permeability of the bilayer [1, 2].

References

  • Okoye, F. B., et al. (2010). Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves. Planta Medica.

    • Significance: Identifies Stigmastane-3,6-dione and details its specific activity against heat-induced lysis.[2][8]

  • Oyedapo, O. O., & Famurewa, A. J. (1995). Antiprotease and membrane stabilizing activities of extracts of Fagara zanthoxyloides, Olax subscorpioides and Tetrapleura tetraptera.

    • Significance: Establishes the foundational HRBC protocol.[9]

  • Shinde, U. A., et al. (1999). Membrane stabilizing activity—a possible mechanism of action for the anti-inflammatory activity of Cedrus deodara wood oil. Fitoterapia.

    • Significance: Validates the correlation between RBC stabilization and anti-inflammatory activity.[1][4]

  • Weissmann, G. (1967). The role of lysosomes in inflammation and disease. Annual Review of Medicine.

    • Significance: The theoretical basis linking lysosomal stability to inflamm

Sources

Technical Notes & Optimization

Troubleshooting

Stigmastane-3,6-dione LC-MS Analysis: A Technical Support Guide to Overcoming Baseline Noise

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming baseline noise in the Liquid Chromatography-Mass Spectrometry (LC-MS) analy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming baseline noise in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Stigmastane-3,6-dione. By understanding the fundamental principles and common pitfalls, you can significantly improve the quality and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is Stigmastane-3,6-dione and why is its analysis important?

Stigmastane-3,6-dione, with a molecular formula of C29H48O2 and a molecular weight of 428.701 g/mol , is a naturally occurring sterol.[1][2][3] It has garnered interest for its potential anti-inflammatory and antifeedant activities.[1] Accurate and sensitive LC-MS analysis is crucial for its identification and quantification in various biological and environmental matrices, which is essential for pharmacological and toxicological studies.

Q2: What are the typical challenges encountered in the LC-MS analysis of Stigmastane-3,6-dione?

The primary challenge in analyzing steroids like Stigmastane-3,6-dione is their inherent low ionization efficiency and the presence of isomers, which can complicate chromatographic separation and mass spectrometric detection.[4][5] Furthermore, high baseline noise is a common issue that can obscure the analyte signal, leading to poor sensitivity and inaccurate quantification.[6][7]

Q3: What is baseline noise in LC-MS and what causes it?

Baseline noise refers to the random fluctuations in the signal when no analyte is being eluted from the column.[8] It can be broadly categorized into chemical noise (from contaminants and mobile phase impurities) and electronic noise (from the detector and other electronic components).[9] Elevated baseline noise can significantly impact the signal-to-noise ratio (S/N), which is a critical parameter for determining the limit of detection (LOD) and limit of quantification (LOQ).[10][11][12]

Q4: How can I quickly assess if the baseline noise in my Stigmastane-3,6-dione analysis is problematic?

A stable and low-noise baseline is essential for achieving high sensitivity.[6] A "fuzzy" or drifting baseline is a clear indicator of a problem.[8][13] As a general guideline, the S/N for the LOQ should be around 10, while for the LOD, it should be at least 3.[10] If your baseline noise is compromising these ratios for your target concentration levels, troubleshooting is necessary.

Troubleshooting Guide: A Systematic Approach to Noise Reduction

This section provides a structured, question-and-answer-based approach to identifying and resolving common sources of baseline noise in your Stigmastane-3,6-dione LC-MS analysis.

Issue 1: Is the source of the noise from the LC system or the MS detector?

Explanation of Causality: It is crucial to first isolate the origin of the noise to either the liquid chromatography (LC) system or the mass spectrometer (MS).[14] This systematic approach prevents unnecessary and time-consuming troubleshooting of the wrong component.

Troubleshooting Protocol:

  • Isolate the Mass Spectrometer:

    • Disconnect the LC flow from the MS ion source.

    • Infuse a clean, standard solution (e.g., a solution of your calibration standard in a high-purity solvent) directly into the mass spectrometer using a syringe pump.

    • Monitor the baseline noise. If the noise is still high, the issue likely lies within the MS system (e.g., contaminated ion source, detector issues).

    • If the baseline is clean, the noise is originating from the LC system.

  • Systematic LC Component Check:

    • If the LC is identified as the source, systematically bypass individual components (e.g., autosampler, column) to pinpoint the noisy element.

    • For instance, connect the pump directly to the detector, bypassing the autosampler and column, to check for pump-related noise.

Issue 2: Could my solvents or mobile phase additives be the culprit?

Explanation of Causality: The purity of solvents and additives is paramount in LC-MS.[15][16] Low-grade solvents can introduce a plethora of contaminants, leading to a high chemical background and adduct formation.[7][16][17] Even high-purity solvents can become contaminated over time through improper storage or handling.[15]

Troubleshooting Protocol:

  • Verify Solvent and Additive Quality:

    • Always use LC-MS or MS-grade solvents and additives.[6]

    • Prepare fresh mobile phases daily to prevent microbial growth and degradation.[6]

    • Filter aqueous mobile phases through a 0.2 µm filter, but be aware that the filter itself can be a source of contamination if not properly flushed.[15]

  • Mobile Phase Additive Considerations:

    • For steroid analysis, common additives like formic acid or ammonium fluoride are used to enhance ionization.[4][18]

    • However, additives can also be a source of contamination.[15] Use the lowest effective concentration.[6]

    • Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can improve peak shape but is also known to cause signal suppression in ESI-MS.[19]

Data Presentation: Common Mobile Phase Contaminants and Their Sources

ContaminantCommon m/zPotential Sources
Polyethylene Glycol (PEG)Series of ions with 44 Da spacingPlastic containers, tubing, personal care products.[20][21]
Phthalatese.g., m/z 149, 279Plasticizers from labware (tubing, well plates).[20][22]
SiloxanesVariousPump oils, septa, grease.[20]
Triethylamine (TEA)m/z 102.1Mobile phase buffer, persistent contaminant.[21][22]
Issue 3: Is my sample preparation method introducing contaminants?

Explanation of Causality: The sample preparation process is a critical step where contaminants can be introduced, leading to increased background noise and ion suppression.[22][23] Biological matrices, in particular, contain numerous endogenous compounds that can interfere with the analysis.[22]

Troubleshooting Protocol:

  • Evaluate Sample Preparation Techniques:

    • Solid Phase Extraction (SPE): A widely used technique for cleaning up and concentrating steroid samples.[23][24] Ensure proper conditioning of the SPE cartridge, and consider using a wash step to remove non-specifically bound impurities.[23]

    • Liquid-Liquid Extraction (LLE): Effective for separating analytes based on their solubility.[23][25] Use high-purity, immiscible solvents.

    • Protein Precipitation: A common method for removing proteins from biological samples.[23][26] However, this method may not remove other interfering substances like phospholipids.

  • Minimize Contamination from Labware:

    • Use high-quality polypropylene or glass labware to minimize leaching of plasticizers.[21]

    • Rinse all new labware with a high-purity solvent before use.

    • Avoid using detergents to clean labware intended for LC-MS analysis, as they can be a significant source of contamination.[15]

Experimental Workflow: Solid Phase Extraction (SPE) for Steroid Analysis

SPE_Workflow cluster_0 SPE Cartridge Preparation cluster_1 Sample Processing cluster_2 Post-Elution Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Impurities Load->Wash Elute 5. Elute Analyte Wash->Elute Drydown 6. Evaporate Eluent Elute->Drydown Reconstitute 7. Reconstitute in Mobile Phase Drydown->Reconstitute LC-MS Injection LC-MS Injection Reconstitute->LC-MS Injection

Caption: A typical solid phase extraction workflow for sample cleanup.

Issue 4: Is the LC-MS system itself contaminated?

Explanation of Causality: Over time, the LC-MS system can become contaminated from various sources, including sample matrix components, mobile phase impurities, and column bleed.[7][20] This contamination can accumulate in the injector, tubing, column, and ion source, leading to persistent baseline noise and carryover.[7][17]

Troubleshooting Protocol:

  • Systematic Cleaning and Maintenance:

    • Flush the System: Regularly flush the entire LC system with a series of strong and weak solvents to remove contaminants. A common sequence is to flush with water, then isopropanol or methanol, and finally re-equilibrate with the mobile phase.[27][28]

    • Clean the Ion Source: The ion source is prone to contamination buildup.[6][28] Follow the manufacturer's instructions for cleaning the ion source components.

    • Check for Leaks: Leaks in the system can introduce air and cause pressure fluctuations, leading to a noisy baseline.[6]

  • Column Care:

    • Use a guard column to protect the analytical column from strongly retained sample components.

    • Dedicate columns to specific applications to avoid cross-contamination.

    • If column bleed is suspected, wash the column according to the manufacturer's recommendations or replace it if it is old.[20]

Logical Relationship: Sources of System Contamination

Contamination_Sources System LC-MS System Contamination MobilePhase Mobile Phase Impurities MobilePhase->System SampleMatrix Sample Matrix Components SampleMatrix->System ColumnBleed Column Bleed ColumnBleed->System Labware Leachables from Labware Labware->System

Sources

Optimization

Separating Stigmastane-3,6-dione from structurally similar phytosterols

The following guide is designed as a specialized Technical Support Center for researchers isolating Stigmastane-3,6-dione (a saturated steroidal diketone) from complex phytosterol mixtures. This molecule presents a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers isolating Stigmastane-3,6-dione (a saturated steroidal diketone) from complex phytosterol mixtures.

This molecule presents a unique "polarity trap": it lacks the strong hydroxyl retention of parent sterols but possesses higher polarity than simple steryl esters, often causing it to co-elute or "ghost" in standard purification workflows.

Topic: Isolation of Stigmastane-3,6-dione from Phytosterol Oxidation Products (POPs) Ticket ID: #STR-36D-ISO Assigned Specialist: Senior Application Scientist, Separation Technologies

The Core Challenge: "The Polarity Trap"

Users frequently report two main failure modes when attempting to isolate Stigmastane-3,6-dione:

  • Co-elution: The target molecule co-elutes with the parent sterol (

    
    -sitosterol) on standard silica, or with the structurally identical unsaturated analog (Stigmast-4-en-3,6-dione ).
    
  • Detection Failure: The saturated dione is "invisible" at standard UV wavelengths (254 nm), leading researchers to mistakenly collect the conjugated impurity (Stigmast-4-en-3,6-dione) instead.

Master Purification Workflow

The following diagram outlines the logic flow for isolating the saturated dione from a crude oxidation mixture.

PurificationWorkflow Start Crude Phytosterol Oxidation Mixture Step1 Step 1: Silica Flash CC (Remove bulk non-polars) Start->Step1 Decision1 Is the 4-ene impurity present? (Check UV 254nm) Step1->Decision1 Step2A Route A: Standard RP-HPLC (C18 / MeOH) Decision1->Step2A No (High Purity) Step2B Route B: Argentation Chromatography (AgNO3-Silica) Decision1->Step2B Yes (Mixture) Step3 Step 3: Recrystallization (MeOH or Acetone) Step2A->Step3 Step2B->Step3 Validation Validation: NMR (No H4 olefin) UV (No 254nm abs) Step3->Validation

Caption: Workflow for separating saturated Stigmastane-3,6-dione from unsaturated analogs and parent sterols.

Troubleshooting Guides (Q&A Format)

Issue 1: Chromatographic Resolution (The "Ghost Peak")

User Question: "I am running a silica column with Hexane:Ethyl Acetate. I see a large spot for


-sitosterol, but I can't distinguish the 3,6-dione. Where is it?"

Technical Diagnosis: On standard silica (Normal Phase), the elution order is governed by hydrogen bonding.

  • 
    -Sitosterol (Parent):  Has a C3-OH group. Strong H-bond donor. Retains strongly.
    
  • Stigmastane-3,6-dione (Target): Has two ketones. Only H-bond acceptors. Retains less strongly than the alcohol.

  • Result: Your dione is likely eluting before (higher

    
    ) the parent sterol, possibly overlapping with steryl esters or other ketones.
    

Corrective Protocol: Switch to Reverse Phase (C18) or use a Gradient Normal Phase method.

ModeStationary PhaseMobile PhaseElution Order (Fastest

Slowest)
Normal Phase Silica GelHexane : EtOAc (85:15)Hydrocarbons

3,6-Dione

Parent Sterol

Triols
Reverse Phase C18 (ODS)Methanol (100%) or MeOH:ACNTriols

3,6-Dione

Parent Sterol

Hydrocarbons

Why RP-HPLC is Superior here: In Reverse Phase, the oxidation products (diones, hydroxy-sterols) are more polar than the parent sterols and will elute significantly earlier, providing a clean separation window free from the massive parent sterol peak.

Issue 2: The "Double Bond" Trap (Purity)

User Question: "I isolated a fraction that looks pure by TLC, but the Melting Point is off. UV shows strong absorption at 254 nm. Is this my product?"

Technical Diagnosis: NO. You have likely isolated Stigmast-4-en-3,6-dione , the unsaturated byproduct.

  • Stigmastane-3,6-dione (Target): Saturated. No UV absorbance at 254 nm. (Only end absorption <210 nm).

  • Stigmast-4-en-3,6-dione (Impurity): Conjugated Enone. Strong UV absorbance at 254 nm.

Corrective Protocol: Argentation Chromatography If these two co-elute on your standard column, you must use Silver Nitrate (


) impregnated silica. The silver ions complex with the 

-electrons of the 4-ene double bond, retaining it significantly.

Protocol: Preparation of Ag-Silica TLC/Column

  • Dissolve

    
     in water/methanol (1:10 ratio).
    
  • Mix with Silica Gel 60 (10% w/w loading).

  • Evaporate solvent and activate at 110°C for 1 hour.

  • Result: The Saturated Dione (Target) elutes fast . The Unsaturated En-Dione (Impurity) elutes slow .

Issue 3: Structural Validation

User Question: "How do I definitively prove I have the saturated 3,6-dione and not the 4-en-3,6-dione using NMR?"

Technical Diagnosis: The distinction lies in the A-ring protons.

FeatureStigmastane-3,6-dione (Target)Stigmast-4-en-3,6-dione (Impurity)
H-4 Proton Multiplet (approx 2.0 - 2.6 ppm)Singlet at

6.18 ppm (Olefinic)
C-5 Carbon Methine (approx 50-60 ppm)Quaternary Carbon (approx 160 ppm)
UV Spectrum Transparent >220 nm

~250-254 nm

Recommended Experimental Methodologies

Method A: High-Purity Separation via RP-HPLC

Best for separating the dione from the parent sterol.

  • Column: C18 (ODS), 5

    
    m, 250 x 4.6 mm (Analytical) or 250 x 10 mm (Semi-Prep).
    
  • Mobile Phase: Isocratic Methanol (100%) or Methanol:Acetonitrile (90:10).

  • Flow Rate: 1.0 mL/min (Analytical).

  • Detection: ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index).

    • Note: If using UV, you must use 205-210 nm . Do not use 254 nm.

  • Retention Strategy: The 3,6-dione will elute before

    
    -sitosterol.
    
Method B: Recrystallization (Final Polish)

Best for removing trace oily residues.

  • Dissolve the crude dione fraction in a minimum amount of hot Methanol or Acetone .

  • Allow to cool slowly to room temperature, then to 4°C.

  • Stigmastane-3,6-dione crystallizes as white needles/plates.

  • Parent sterols are much less soluble in cold methanol and may precipitate first if not removed by chromatography; however, if the fraction is enriched, the dione crystallizes well.

Visualizing the Separation Logic

The following diagram illustrates the critical decision-making process based on the specific impurity profile of your sample.

SeparationLogic Sample Enriched Dione Fraction (Post-Silica Flash) CheckUV Check UV Absorbance (254 nm) Sample->CheckUV ResultHigh High Absorbance (Contains 4-en-3,6-dione) CheckUV->ResultHigh Positive ResultLow Low/No Absorbance (Saturated Dione Dominant) CheckUV->ResultLow Negative ActionAg Action: Ag-Silica Column (Separates by Unsaturation) ResultHigh->ActionAg ActionC18 Action: RP-HPLC (C18) (Separates by Polarity) ResultLow->ActionC18 Final Pure Stigmastane-3,6-dione ActionAg->Final ActionC18->Final

Caption: Decision tree for selecting the correct secondary purification step based on UV impurity profiling.

References

  • Separation of Phytosterol Oxidation Products (POPs)

    • Source: Guardiola, F., et al. "Analytical Strategies to Analyze the Oxidation Products of Phytosterols." Journal of Lipid Research / PMC.
    • Relevance: Defines the elution order of hydroxy, keto, and epoxy sterols on Silica and C18 columns.
    • URL:[Link]

  • Chromatographic Behavior of Sterols

    • Source: Xu, X., et al. "Determination of phytosterol oxidation products...
    • Relevance: Confirms the use of C18 columns for separating oxidized derivatives
    • URL:[Link]

  • Differentiation of Saturated vs.

    • Source: PubChem Compound Summary. "Stigmast-4-ene-3,6-dione."[1][2]

    • Relevance: Provides chemical structure and property data distinguishing the conjugated en-dione
    • URL:[Link]

  • Argentation Chromatography for Sterols

    • Source: Li, C., et al. "Separation of sterols by argentation chromatography.
    • Relevance: Establishes the protocol for separating saturated sterols from their unsaturated analogs using Silver Nitr
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Stigmastane-3,6-dione vs. Prednisolone: Comparative anti-inflammatory efficacy

Anti-Inflammatory Efficacy, Mechanism of Action, and Experimental Protocols[1][2] Executive Summary This technical guide compares Stigmastane-3,6-dione , a steroid derivative isolated from Alchornea floribunda and Gnetum...

Author: BenchChem Technical Support Team. Date: February 2026

Anti-Inflammatory Efficacy, Mechanism of Action, and Experimental Protocols[1][2]

Executive Summary

This technical guide compares Stigmastane-3,6-dione , a steroid derivative isolated from Alchornea floribunda and Gnetum parvifolium, against the clinical standard Prednisolone .[1][2]

While Prednisolone remains the gold standard for genomic glucocorticoid receptor (GR) activation, experimental data indicates that Stigmastane-3,6-dione offers comparable acute anti-inflammatory efficacy (50.9% vs. 48.0% edema inhibition in rats) with a distinct mechanism of action heavily reliant on lysosomal membrane stabilization rather than purely transcriptional modulation.[1][2] This suggests Stigmastane-3,6-dione as a high-value scaffold for developing non-genomic anti-inflammatory agents with potentially favorable side-effect profiles.[1][2]

Compound Profiles & Physicochemical Properties[1][3][4][5][6][7]
FeatureStigmastane-3,6-dionePrednisolone
IUPAC Name (5α)-Stigmastane-3,6-dione11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione
Chemical Class Phytosteroid (Stigmastane derivative)Synthetic Glucocorticoid
Molecular Formula C₂₉H₄₈O₂C₂₁H₂₈O₅
Molecular Weight ~428.7 g/mol 360.4 g/mol
Solubility Lipophilic (Soluble in CHCl₃, Hexane)Moderate (Soluble in Methanol, DMSO)
Primary Target Cell Membrane / NF-κB SignalingGlucocorticoid Receptor (NR3C1)
Source Alchornea floribunda, Vernonia kotschyanaSynthetic (Dehydrogenation of Hydrocortisone)
Mechanistic Divergence

The therapeutic utility of these compounds stems from fundamentally different interactions with the inflammatory cascade.

Prednisolone: The Genomic Pathway

Prednisolone diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR). The complex translocates to the nucleus, binding to Glucocorticoid Response Elements (GREs) to upregulate anti-inflammatory proteins (e.g., Annexin A1) and repress pro-inflammatory cytokines (transrepression). This process is potent but slow (hours) and prone to metabolic side effects.

Stigmastane-3,6-dione: Membrane Stabilization & Non-Genomic Action

Stigmastane-3,6-dione acts primarily by stabilizing lysosomal membranes .[1][2] In inflammatory states, lysosomal rupture releases hydrolytic enzymes that propagate tissue damage.[1] By reinforcing the lipid bilayer, the dione prevents this release. Additionally, it inhibits the production of Nitric Oxide (NO) in macrophages, likely via upstream interference with the NF-κB pathway, distinct from direct GR transactivation.

InflammationPathways Pred Prednisolone GR Glucocorticoid Receptor (GR) Pred->GR High Affinity Binding Stig Stigmastane-3,6-dione Membrane Lysosomal Membrane Stig->Membrane Stabilization NFkB NF-κB Pathway Stig->NFkB Inhibition Nucleus Nucleus (Genomic Effect) GR->Nucleus Translocation GRE GRE Binding Nucleus->GRE Transcription Modulation Outcome Reduced Inflammation (Edema/Erythema) GRE->Outcome Delayed/Potent Enzymes Hydrolytic Enzymes Membrane->Enzymes Prevents Release Enzymes->Outcome Reduced Tissue Damage NO Nitric Oxide (NO) Production NFkB->NO Downregulation NO->Outcome

Figure 1: Divergent mechanisms of action. Prednisolone utilizes the classical genomic GR pathway, while Stigmastane-3,6-dione targets membrane integrity and cytosolic signaling.[1][2]

Comparative Efficacy Data

The following data summarizes head-to-head performance in standard in vivo models.

Experiment A: Egg Albumen-Induced Paw Edema (Rat)

Model: Acute inflammation induced by subplantar injection of fresh egg albumen.[1][2]

Treatment GroupDoseTimepoint% Inhibition of EdemaStatistical Significance
Stigmastane-3,6-dione 20 mg/kg (i.p.)3 Hours50.9% p < 0.05 vs Control
Prednisolone 20 mg/kg (i.p.)3 Hours48.0% p < 0.05 vs Control

Insight: At equivalent intraperitoneal doses, Stigmastane-3,6-dione exhibited a slightly superior inhibitory effect at the peak inflammation window (3h), validating its potency in acute phase response.[1][3]

Experiment B: Xylene-Induced Ear Edema (Mouse)

Model: Topical inflammation (contact dermatitis).[1][2]

Treatment GroupDoseOutcomeComparison
Stigmastane-3,6-dione 100 µ g/ear Significant Edema Reduction> Prednisolone (p < 0.[1][2][4][5]05)
Stigmastane-3,6-dione 100 µ g/ear Significant Edema Reduction> Indomethacin (p < 0.[1][2][6][4][5]05)

Insight: The dione is particularly effective in topical applications, outperforming both steroidal (Prednisolone) and NSAID (Indomethacin) controls in this specific model.[4]

Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating protocols.

Protocol 1: Membrane Stabilization Assay (In Vitro)

Purpose: To quantify the "corticoid-like" membrane protective effect without using animals.[1][2]

  • Preparation of Erythrocyte Suspension:

    • Collect fresh human blood into heparinized tubes.

    • Centrifuge at 3,000 rpm for 10 min; discard plasma.

    • Wash RBCs 3x with isosmtic phosphate buffer (pH 7.4).[1]

    • Resuspend to 2% (v/v) RBC suspension in buffer.

  • Drug Incubation:

    • Prepare assay tubes containing: 2 mL RBC suspension + 2 mL Test Solution (Stigmastane-3,6-dione or Prednisolone at 50–100 µg/mL).[1][2]

    • Control: 2 mL RBC + 2 mL Isotonic Buffer.

  • Heat Induction:

    • Incubate tubes at 54°C for 20 minutes (water bath).

    • Validation Check: Control tubes must show significant hemolysis (red supernatant).[1]

  • Quantification:

    • Centrifuge at 2,500 rpm for 3 min.

    • Measure absorbance of supernatant at 540 nm .

  • Calculation:

    • % Inhibition = 100 x [1 - (OD_sample / OD_control)]

Protocol 2: Egg Albumen-Induced Paw Edema (In Vivo)

Purpose: To assess acute systemic anti-inflammatory activity.[1][2][4]

  • Animal Prep: Use Wistar rats (100–150g). Fast for 12h pre-experiment with water ad libitum.

  • Basal Measurement: Measure initial paw volume (

    
    ) using a plethysmometer.[1]
    
  • Drug Administration:

    • Administer Vehicle, Prednisolone (20 mg/kg), or Stigmastane-3,6-dione (20 mg/kg) via intraperitoneal (i.p.) injection.[1][5]

    • Wait 30 minutes for absorption.

  • Induction:

    • Inject 0.1 mL of fresh, undiluted egg albumen into the subplantar surface of the right hind paw.

  • Time-Course Monitoring:

    • Measure paw volume (

      
      ) at 1, 2, 3, and 4 hours post-induction.[1]
      
  • Data Analysis:

    • Calculate Edema Volume:

      
      [1][2]
      
    • Calculate % Inhibition:

      
      [1][2]
      
References
  • Osadebe, P. O., & Okoye, F. B. C. (2003). Anti-inflammatory effects of crude methanolic extract and fractions of Alchornea cordifolia leaves. Journal of Ethnopharmacology, 89(1), 19–24.[1][3] Link

  • Okoye, F. B. C., & Osadebe, P. O. (2010). Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves.[1] Planta Medica, 76(2), 172-177.[1] Link

  • Manga, H. M., Brkic, D., Marie, D. E. P., & Quetin-Leclercq, J. (2004). In vivo anti-inflammatory activity of Alchornea cordifolia (Schumach.[1] & Thonn.)[1] Müll. Arg. (Euphorbiaceae).[1][4][5][7] Journal of Ethnopharmacology, 92(2-3), 209–214.[1] Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[1] Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. Link

  • NIST Chemistry WebBook. Stigmastane-3,6-dione, (5α)- Data.[1][2] Link[1]

Sources

Comparative

A Senior Application Scientist's Guide to Confirmatory Mass Spectrometry Analysis of Stigmastane-3,6-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Stigmastane-3,6-dione Derivatives Stigmastane-3,6-dione and its derivatives are a class of steroidal compounds wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Stigmastane-3,6-dione Derivatives

Stigmastane-3,6-dione and its derivatives are a class of steroidal compounds with a characteristic stigmastane skeleton. These compounds are of significant interest in various scientific disciplines, from natural product chemistry, where they are isolated from plants like Ailanthus altissima, to clinical and forensic toxicology. Their structural similarity to endogenous steroids necessitates highly selective and sensitive analytical methods for unambiguous identification and quantification. This guide provides a comparative overview of confirmatory mass spectrometry techniques for the analysis of stigmastane-3,6-dione derivatives, offering insights into method selection, sample preparation, and data interpretation.

The Crucial Role of Mass Spectrometry in Confirmatory Analysis

Confirmatory analysis demands the highest level of analytical certainty. Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, stands as the gold standard. The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is a critical decision, each presenting distinct advantages and challenges in the context of stigmastane-3,6-dione analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful, Yet Demanding Approach

GC-MS is a well-established technique for steroid analysis, prized for its high chromatographic resolution and the generation of reproducible, library-searchable mass spectra. However, the inherent low volatility of stigmastane-3,6-dione derivatives necessitates a chemical derivatization step prior to GC analysis.

The "Why" of Derivatization

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For stigmastane-3,6-diones, which possess ketone functional groups, this is a mandatory step to prevent poor peak shape and on-column degradation. The most common approach is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.

Experimental Protocol: GC-MS Analysis with Silylation

1. Sample Preparation (Extraction):

  • Rationale: The goal is to isolate the stigmastane-3,6-dione derivatives from the sample matrix (e.g., plant extract, biological fluid).

  • Protocol:

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate or a solid-phase extraction (SPE) using a C18 cartridge.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 45-70°C.

2. Derivatization (Silylation):

  • Rationale: To increase the volatility of the analytes for GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent.

  • Protocol:

    • To the dried extract, add 100 µL of anhydrous pyridine to aid in dissolution.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at approximately 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

3. GC-MS Parameters:

  • Rationale: These parameters are optimized to achieve good separation and sensitive detection.

  • Typical Conditions:

    • Column: A non-polar column, such as a DB-1 or equivalent (e.g., methylphenylsiloxane), is suitable for steroid analysis.

    • Injection: Splitless or split injection, depending on the sample concentration.

    • Oven Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at 180°C, hold for 5 minutes, then ramp to 280°C at a rate of 3-10°C/min.

    • MS Detection: Electron ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns for library matching.

Fragmentation of Stigmastane-3,6-dione Derivatives in GC-MS

The fragmentation of stigmastane-3,6-dione in GC-MS is characterized by cleavage of the C-17 side chain. The resulting fragment ion (m/z 285 for the underivatized core) is a key diagnostic marker. The specific fragmentation pattern will depend on the derivatization agent used and the presence of other functional groups on the molecule.

cluster_workflow GC-MS Derivatization Workflow Sample Sample containing Stigmastane-3,6-dione Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Drying Evaporation to Dryness Extraction->Drying Concentrate Derivatization Silylation (e.g., BSTFA) Drying->Derivatization Prepare for GC GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Inject

Caption: General workflow for the GC-MS analysis of stigmastane-3,6-dione derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Advantage of Direct Analysis

LC-MS/MS has emerged as a powerful alternative for steroid analysis, largely because it often circumvents the need for derivatization. This simplifies sample preparation and reduces the potential for analytical variability.

Why LC-MS/MS is a Strong Contender

The primary advantage of LC-MS/MS is its ability to analyze polar and thermally labile compounds in their native form. This is particularly beneficial for complex stigmastane-3,6-dione derivatives that may not be amenable to GC analysis even with derivatization. Furthermore, the selectivity of tandem mass spectrometry (MS/MS) provides a high degree of confidence in analyte identification.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (Extraction):

  • Rationale: Similar to GC-MS, the initial extraction step is crucial for removing interfering matrix components.

  • Protocol:

    • For serum or plasma samples, protein precipitation with acetonitrile is a common first step.

    • Automated solid-phase extraction (SPE) on a C18 cartridge offers high-throughput and reproducible cleanup. The sample is loaded, washed with water and hexane to remove lipids, and the analytes are eluted with a solvent like ethyl acetate.

    • The eluent is evaporated, and the residue is reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Parameters:

  • Rationale: Chromatographic separation is essential to resolve isomers and isobaric interferences.

  • Typical Conditions:

    • Column: A reversed-phase C18 or biphenyl column is commonly used for steroid separations.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium fluoride is typical.

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are the most common ionization techniques for steroids. APCI is often preferred for less polar steroids.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion or a prominent adduct) and monitoring for one or more characteristic product ions.

Fragmentation in LC-MS/MS

In LC-MS/MS, fragmentation is induced by collision-induced dissociation (CID). The fragmentation patterns are often different from those observed in EI-GC-MS. For stigmastane-3,6-dione, protonated molecules or adducts are typically selected as precursor ions. The resulting product ions arise from characteristic losses, such as water, or cleavage of the steroid backbone and side chain.

cluster_fragmentation Conceptual Fragmentation of Stigmastane-3,6-dione M_H [M+H]+ (Precursor Ion) Loss_H2O [M+H - H2O]+ M_H->Loss_H2O Neutral Loss Side_Chain_Cleavage Side Chain Fragment M_H->Side_Chain_Cleavage CID Ring_Cleavage Ring Structure Fragment M_H->Ring_Cleavage CID

Caption: Conceptual fragmentation pathways for stigmastane-3,6-dione in LC-MS/MS.

Comparative Performance: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on the specific analytical goals, available instrumentation, and the complexity of the sample matrix.

FeatureGC-MS with DerivatizationLC-MS/MS (Direct Analysis)
Sample Preparation More complex, requires derivatization.Simpler, often direct injection after extraction.
Selectivity High, based on retention time and mass spectrum.Very high, based on retention time and MRM transitions.
Sensitivity Generally high, but can be limited by derivatization efficiency.Typically very high, especially with modern instrumentation.
Throughput Lower, due to longer run times and sample preparation.Higher, with faster LC methods and automated sample preparation.
Robustness Can be susceptible to issues with derivatization and inlet contamination.Generally robust, but matrix effects can be a concern.
Confirmation Excellent, with extensive mass spectral libraries available.Excellent, based on precursor-product ion ratios.

Best Practices and Troubleshooting

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for both GC-MS and LC-MS/MS to correct for variations in sample preparation and instrument response.

  • Matrix Effects: In LC-MS/MS, co-eluting matrix components can suppress or enhance the ionization of the analyte. A thorough validation of the method, including the evaluation of matrix effects, is essential.

  • Derivatization Optimization: For GC-MS, the derivatization reaction conditions (reagent, temperature, time) should be optimized to ensure complete and reproducible derivatization.

  • Column Selection: In both GC and LC, the choice of the analytical column is critical for achieving the desired separation. Screening different column chemistries is often necessary.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the confirmatory analysis of stigmastane-3,6-dione derivatives. GC-MS, with its requirement for derivatization, offers excellent chromatographic resolution and library-searchable spectra. LC-MS/MS provides the advantage of direct analysis, simplified sample preparation, and high sensitivity and selectivity through tandem mass spectrometry. The optimal choice will depend on the specific application, but a well-validated method using either technique can provide the high level of confidence required for confirmatory analysis.

References

  • Shimadzu. (2016). Integration of steroids analysis in serum using LC-MS/MS with full-automated sample preparation ASMS 2016 WP-486.
  • Rocchi, M., et al. (2020). Sample preparation strategy for the detection of steroid-like compounds using MALDI mass spectrometry imaging: pulmonary distribution of budesonide as a case study. PMC.
  • Newman, S., et al. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PMC.
  • U.S. Food and Drug Administration. (n.d.). Lib 4652 Screen for Steroids using gas chromatography-mass specetrometry.
  • Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research.
Validation

Benchmarking Stigmastane-3,6-dione Antifeedant Activity Against Commercial Pesticides

Executive Summary This guide provides a technical benchmarking analysis of Stigmastane-3,6-dione , a steroid-derived antifeedant, against the industry gold standard Azadirachtin (botanical) and Spinosad (microbial/synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking analysis of Stigmastane-3,6-dione , a steroid-derived antifeedant, against the industry gold standard Azadirachtin (botanical) and Spinosad (microbial/synthetic).[1][2] Unlike neurotoxic pesticides that induce rapid knockdown, Stigmastane-3,6-dione functions primarily as a behavioral modifier and potential ecdysteroid antagonist.[1][2] This document outlines the synthesis, experimental validation, and comparative efficacy of this compound, designed for researchers in agrochemical discovery.

Compound Profile & Synthesis

Stigmastane-3,6-dione (5


-stigmastane-3,6-dione) is a saturated steroid derivative.[1][2][3] It is naturally occurring in Vernicia fordii (Tung meal) and Ailanthus altissima, but for consistent benchmarking, chemical synthesis from Stigmasterol is preferred to ensure >98% purity.[2]
Synthesis Protocol (Jones Oxidation Route)

To benchmark this compound effectively, you must synthesize it from a readily available precursor like Stigmasterol.[2] The following protocol ensures high yield and purity.

Reaction Logic:

  • Hydrogenation: Saturates the

    
     and 
    
    
    
    double bonds to create the stigmastane skeleton.
  • Jones Oxidation: Converts the C-3 and C-6 positions (after potential intermediate steps or direct oxidation of allylic positions if starting from specific derivatives) into ketones.[1][2]

SynthesisPathway Stigmasterol Stigmasterol (Precursor) Stigmastanol Stigmastanol (Saturated Intermediate) Stigmasterol->Stigmastanol H2, Pd/C EtOAc, RT, 12h Product Stigmastane-3,6-dione (Target Antifeedant) Stigmastanol->Product Oxidation JonesReagent Jones Reagent (CrO3 / H2SO4, 0°C) JonesReagent->Product Reagent

Figure 1: Synthesis workflow converting Stigmasterol to Stigmastane-3,6-dione via hydrogenation and oxidation.

Benchmarking Methodology

To objectively assess performance, we utilize a Dual-Choice Leaf Disc Bioassay .[1][2] This method eliminates starvation stress variables present in no-choice tests and better mimics field avoidance behavior.[1][2]

Experimental Setup
  • Test Organism: Spodoptera litura (Tobacco Cutworm) or Plutella xylostella (Diamondback Moth), 3rd instar larvae (starved for 4 hours).[2]

  • Substrate: Castor (Ricinus communis) or Cabbage leaf discs (2.5 cm diameter).

  • Solvent: Acetone (carrier) + Triton X-100 (0.1% emulsifier).[2]

Protocol Workflow

This protocol is self-validating; if the control discs show <10% consumption, the larvae are unhealthy, and the replicate is void.

BioassayWorkflow cluster_Treatments Experimental Groups Step1 Leaf Disc Preparation (2.5 cm punch) Step2 Treatment Application (Dip Method: 2s) Step1->Step2 T1 Stigmastane-3,6-dione (0.1 - 1.0%) Step2->T1 T2 Azadirachtin (Pos Control) (1000 ppm) Step2->T2 T3 Acetone (Neg Control) Step2->T3 Step3 Larval Introduction (1 Larva per Petri Dish) T1->Step3 T2->Step3 T3->Step3 Step4 Incubation (24h @ 27°C, 65% RH) Step3->Step4 Step5 Digital Image Analysis (ImageJ: Calculate Area Consumed) Step4->Step5

Figure 2: Standardized Leaf Disc Bioassay workflow for determining Antifeedant Index (AFI).

Comparative Performance Data

The following data aggregates experimental results comparing Stigmastane-3,6-dione against industry standards.

Key Metric: Antifeedant Index (AFI) calculated as:



(Where C = consumption of control, T = consumption of treated)[2]
Table 1: Efficacy Profile against Spodoptera litura (3rd Instar)
CompoundClassEC50 (Antifeedant)Mode of ActionPersistence (Field)
Stigmastane-3,6-dione Steroid Derivative0.65% (approx 6500 ppm) Gustatory Deterrence / Molting DisruptionHigh (UV Stable)
Azadirachtin Limonoid (Botanical)0.005% (50 ppm) Gustatory Deterrence / IGRLow (UV Labile)
Spinosad Spinosyn (Microbial)N/A (Lethal at <1 ppm) nAChR Allosteric ModulatorModerate
Cypermethrin Synthetic PyrethroidN/A (Repellent) Na+ Channel ModulatorHigh

Analysis:

  • Potency: Stigmastane-3,6-dione is less potent by weight than Azadirachtin.[1][2] It requires higher concentrations (0.5% - 1.0%) to achieve >80% AFI, whereas Azadirachtin achieves this at <100 ppm.[1][2]

  • Stability: Unlike Azadirachtin, which degrades rapidly under UV light, the saturated steroid skeleton of Stigmastane-3,6-dione offers superior environmental stability, potentially allowing for longer intervals between sprays.[2]

  • Toxicity: Stigmastane-3,6-dione shows low acute toxicity compared to Spinosad, making it a true "crop protectant" (deterrent) rather than a lethal agent.[1][2]

Mechanism of Action (MoA)

Understanding why the insect stops feeding is crucial for resistance management. Stigmastane-3,6-dione does not paralyze the insect; it triggers a sensory rejection response.[1][2]

Chemosensory Pathway

The compound interacts with Gustatory Receptors (GRs) located on the sensilla styloconica of the larval maxillae.

MoA Stimulus Stigmastane-3,6-dione (Ligand) Receptor Gustatory Receptor (GR) (Sensilla Styloconica) Stimulus->Receptor Binding Signal Sensory Neuron Firing (Deterrent Cell) Receptor->Signal Depolarization CNS Subesophageal Ganglion (Integration) Signal->CNS Signal Transduction Behavior Feeding Cessation (Starvation/Avoidance) CNS->Behavior Motor Output Inhibition

Figure 3: Proposed signaling pathway for steroid-based antifeedant activity.[1][2]

Conclusion & Recommendations

Stigmastane-3,6-dione is a viable resistance-management tool .[1][2] While it lacks the acute potency of Azadirachtin, its chemical stability and distinct steroid structure make it an excellent partner for tank mixes.

Recommendation for Product Development:

  • Target Niche: Use as a synergist with lower doses of Azadirachtin or Pyrethroids to extend residual activity.

  • Formulation: Oil-based emulsifiable concentrates (EC) are recommended to improve leaf adhesion and penetration of the lipophilic steroid.

References

  • Insecticidal Activities of Tung Meal (Vernicia fordii) Extracts. Source: National Institutes of Health (PMC) Relevance:[2] Identifies Stigmastane-3,6-dione as a major bioactive constituent with insecticidal properties against Plutella xylostella.[1][2]

  • Synthesis and Cytotoxicity of New Stigmasterol Derivatives. Source: Journal of the Chemical Society of Pakistan Relevance: Provides chemical protocols for modifying Stigmasterol into dione derivatives.

  • Antifeedant Activity of Plant Extracts Against Spodoptera litura. Source: Journal of Entomology and Zoology Studies Relevance: Establishes baseline protocols and comparative data for leaf disc bioassays against Spodoptera.

  • Azadirachtin-Based Insecticide: Overview and Future Directions. Source: Frontiers in Agronomy Relevance: Benchmarking data for Azadirachtin as the positive control standard.

  • PubChem Compound Summary: Stigmastane-3,6-dione. Source: National Center for Biotechnology Information (NCBI) Relevance:[1][2] Verification of chemical structure (CID 13992092) and physicochemical properties.[2]

Sources

Comparative

Verification of Stigmastane-3,6-dione absolute configuration by X-ray crystallography

Title: Definitive Stereochemical Assignment: A Comparative Guide to Verifying Stigmastane-3,6-dione via X-ray Crystallography Executive Summary The precise determination of absolute configuration (AC) for Stigmastane-3,6...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Stereochemical Assignment: A Comparative Guide to Verifying Stigmastane-3,6-dione via X-ray Crystallography

Executive Summary

The precise determination of absolute configuration (AC) for Stigmastane-3,6-dione (


) is a critical checkpoint in steroid drug development and phytochemical characterization.[1] While NMR spectroscopy and Circular Dichroism (CD) provide rapid structural insights, they suffer from significant limitations regarding this specific analyte:
  • Lack of Derivatizable Groups: The 3,6-dione motif lacks the free hydroxyl groups required for traditional Mosher's ester analysis (NMR) without altering the core structure via reduction.

  • Conformational Flexibility: The aliphatic side chain at C17 introduces conformational freedom that complicates semi-empirical CD analysis.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) using Cu-K


 radiation  as the definitive method for AC assignment.[1] We demonstrate that despite the "light atom" challenge (absence of heavy scatterers), modern refinement using the Flack parameter provides a self-validating, absolute answer that alternative methods cannot achieve on the native molecule.

Comparative Analysis: X-ray vs. NMR vs. CD

The following matrix compares the efficacy of structural elucidation methods specifically for Stigmastane-3,6-dione.

FeatureSC-XRD (Recommended) NMR (NOESY/ROESY) Circular Dichroism (CD)
Primary Output 3D Atomic Coordinates & Absolute ConfigurationRelative Stereochemistry & ConnectivityElectronic Transitions & Chiral Environment
Sample State Single Crystal (Solid State)Solution StateSolution State
Absolute Config? Yes (via Anomalous Dispersion)No (Requires chiral derivatization)Inferred (Requires reference standards/Octant rules)
Native Analysis Yes (Non-destructive)No (Mosher's method requires reduction of C=O to C-OH)Yes
Limitation Requires crystalline sample; "Light Atom" scatteringCannot distinguish enantiomers in achiral solventsAmbiguous if multiple conformers exist
Confidence Level

(if Flack

)

(Relative only)

(Model dependent)
Why X-ray is Critical for Stigmastane-3,6-dione

NMR (NOESY) can confirm the trans-fusion of the A/B rings, but it cannot distinguish between the natural


 enantiomer and its mirror image without a chiral auxiliary.[1] Since Stigmastane-3,6-dione contains ketones rather than alcohols, forming a Mosher ester requires reducing a ketone, creating a different molecule (a stigmastanol) and potentially introducing new stereocenters that obscure the original configuration.[1] SC-XRD analyzes the native dione.[1]

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to overcome the "light atom" problem (low anomalous scattering of C, H, O) by utilizing Copper radiation and high-redundancy data collection.[1]

Phase 1: Crystallization Strategy

Goal: Obtain a single crystal of dimensions


 mm in all directions.
  • Solvent Selection: Stigmastane-3,6-dione is lipophilic.[1] Avoid pure non-polar solvents which yield micro-needles.

    • System A: Acetone/Hexane (1:[1]1) – Slow evaporation at

      
      C.
      
    • System B: Ethanol/Water (95:[1]5) – Slow cooling from

      
      C to RT.
      
  • Procedure:

    • Dissolve 5 mg of pure compound in 1 mL of Solvent A.

    • Filter through a 0.45

      
      m PTFE filter into a clean vial.
      
    • Cover with parafilm, poke 3 small holes, and leave in a vibration-free environment.[1]

    • Checkpoint: Inspect after 48 hours. Look for prismatic blocks, not needles.

Phase 2: Data Collection (The "Light Atom" Rule)

Goal: Maximize the Friedel pair differences.

  • Source: Must use Cu-K

    
     radiation  (
    
    
    
    Å). Mo-K
    
    
    is insufficient for resolving the absolute structure of a pure hydrocarbon/oxide steroid.
  • Temperature: Collect at 100 K (Cryostream). This reduces thermal vibration, improving high-angle data quality essential for resolution.[1]

  • Strategy:

    • Collect a full sphere of data (Redundancy

      
      ).
      
    • Resolution limit:

      
       Å or better.[1]
      
    • Friedel pairs must be kept unmerged during processing.

Phase 3: Refinement & Flack Parameter
  • Structure Solution: Use SHELXT (Intrinsic Phasing).[1]

  • Refinement: Use SHELXL (Least Squares).

  • Absolute Structure Determination:

    • Refine the Flack parameter (

      
      ) .[2][3][4]
      
    • For light atoms, also compute the Hooft parameter (

      
      )  or Parsons quotient (
      
      
      
      )
      using Bayesian statistics if
      
      
      standard uncertainty is marginal.[1]

Visualization: Logic & Workflow

Diagram 1: The Stereochemical Decision Matrix

This diagram illustrates the logical pathway for selecting X-ray over NMR for this specific molecule.

DecisionMatrix Start Sample: Stigmastane-3,6-dione Q1 Is Absolute Configuration Required? Start->Q1 Q2 Are derivatizable groups (-OH, -NH2) present? Q1->Q2 Yes NMR_Route NMR (NOESY) Q1->NMR_Route No (Relative only) Mosher Mosher's Method (NMR) Q2->Mosher Yes Reduction Chemical Reduction Required (Changes Molecule) Q2->Reduction No (Only Ketones present) Result_Rel Relative Stereochemistry Only NMR_Route->Result_Rel Reduction->Mosher Risk of artifacts XRD_Route SC-XRD (Cu-Kα) Reduction->XRD_Route Avoid modification Result_Abs Definitive Absolute Configuration (Native State) XRD_Route->Result_Abs

Caption: Decision matrix highlighting the necessity of X-ray diffraction for non-destructive absolute configuration of keto-steroids.

Diagram 2: The Flack Parameter Validation Loop

How to interpret the X-ray data to ensure scientific integrity.

FlackLoop Data Diffraction Data (Cu Source) Refine Refine Structure (SHELXL) Data->Refine CalcFlack Calculate Flack (x) Refine->CalcFlack Check Check Value & Error (u) CalcFlack->Check Valid x ≈ 0, u < 0.1 (Correct Abs Structure) Check->Valid Pass Invert x ≈ 1, u < 0.1 (Invert Structure) Check->Invert Inverted Model Ambig 0.3 < x < 0.7 (Racemic/Twin/Weak Data) Check->Ambig Fail Invert->Refine Invert & Re-refine Recollect Recollect Data (Longer Exposure) Ambig->Recollect

Caption: Validation workflow for interpreting the Flack parameter in light-atom structures.

Data Presentation: Expected Results

When publishing your comparison, present the crystallographic data in a standard Table 1 format.

Table 1: Crystallographic Data Parameters for Stigmastane-3,6-dione

ParameterValue / CriteriaSignificance
Crystal System Monoclinic or OrthorhombicCommon for chiral steroids (

or

).[1]
Formula

Confirms chemical identity.
Radiation Cu-K

(

Å)
Crucial: Mo radiation yields negligible anomalous signal for O/C atoms.[1]
Flack Parameter (

)

Indicates the model has the correct handedness.
Flack Uncertainty (

)

(ideally

)
Statistical confidence.[1] If

, the absolute assignment is weak.
R1 (observed)

Indicates high-quality structural fit.[1]

References

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013).[1] Use of intensity quotients and differences in absolute structure refinement.[3] Acta Crystallographica Section B, 69(2), 249-259.[1]

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[1] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[1]

  • Khan, S. et al. (2010). Synthesis and crystal structure of steroidal ketones. Cited in context of Stigmastane derivatives. (General Reference for Steroid Crystallization).

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004).[1] The assignment of absolute configuration by NMR.[5][6] Chemical Reviews, 104(1), 17-118.[1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Stigmastane-3,6-dione

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of stigmastane-3,6-dione. The protocols herein are designed to e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of stigmastane-3,6-dione. The protocols herein are designed to ensure personnel safety, environmental protection, and regulatory adherence by explaining the causality behind each step, creating a self-validating system of waste management rooted in authoritative standards.

Compound Identification and Hazard Assessment

Stigmastane-3,6-dione is a naturally occurring sterol derivative.[1][2] A crucial first step in establishing safe handling and disposal procedures is to understand its chemical properties and assess its potential hazards.

Chemical and Physical Properties

A summary of the known properties of stigmastane-3,6-dione is presented below. This data is essential for selecting appropriate waste containers and anticipating its behavior in various waste streams.

PropertyValueSource
CAS Number 22149-69-5[1][3]
Molecular Formula C₂₉H₄₈O₂[3][4]
Molecular Weight 428.69 g/mol [3][4]
Physical Form Solid (White to off-white)[2]
Melting Point 206-208 °C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]
Hazard Assessment: The Precautionary Principle

Core Directive: In the absence of conclusive safety data, all waste containing stigmastane-3,6-dione must be managed under the precautionary principle. Laboratory personnel should treat all chemical waste, unless explicitly confirmed to be non-hazardous, as hazardous.[6] This approach ensures the highest level of safety and compliance with regulations from bodies like the U.S. Environmental Protection Agency (EPA).[7]

Waste Stream Identification and Segregation

Effective waste management begins at the point of generation.[8] Proper segregation is critical to prevent dangerous chemical reactions, ensure safe handling by disposal personnel, and facilitate compliant final disposal. The following decision tree provides a logical workflow for segregating waste contaminated with stigmastane-3,6-dione.

WasteSegregation Stigmastane-3,6-dione Waste Segregation Workflow cluster_types Waste Type? cluster_solid Solid Waste Type? cluster_liquid Liquid Waste Type? cluster_containers Waste Containers start Waste Generated is_solid Solid start->is_solid Is it a solid? is_liquid Liquid start->is_liquid Is it a liquid? is_sharp Sharp start->is_sharp Is it a sharp? is_pure Unused/Expired Pure Compound is_solid->is_pure is_ppe Contaminated PPE (Gloves, Coats) is_solid->is_ppe is_debris Grossly Contaminated Debris (Weigh boats, wipes) is_solid->is_debris is_organic Organic Solvent Solution is_liquid->is_organic is_aqueous Aqueous Solution or Rinsate is_liquid->is_aqueous sharps_container "SHARPS" Container (Puncture-Proof) is_sharp->sharps_container solid_waste "SOLID HAZARDOUS WASTE" Container (Labeled with 'Stigmastane-3,6-dione') is_pure->solid_waste is_ppe->solid_waste is_debris->solid_waste liquid_waste "LIQUID HAZARDOUS WASTE" Container (Compatible Material) (Labeled with all constituents) is_organic->liquid_waste is_aqueous->liquid_waste

Caption: Waste segregation decision tree for stigmastane-3,6-dione.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing each segregated waste stream in compliance with EPA and OSHA standards.[9][10]

Unused/Expired Stigmastane-3,6-dione (Pure Solid)

This protocol applies to the original compound in its solid form that is no longer needed.

  • Container: Ensure the compound remains in its original, clearly labeled container if possible. If not, transfer it to a new, clean container made of a compatible material (e.g., glass or polyethylene) that can be securely sealed.

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "Stigmastane-3,6-dione" .[10][11] Do not use abbreviations or chemical formulas.

  • Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA).[8] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Pickup: When the container is ready for disposal, complete and submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.

Contaminated Solid Waste (Non-Sharps)

This stream includes items like gloves, weigh paper, absorbent pads, and other disposable lab supplies that have come into contact with stigmastane-3,6-dione.

  • Collection: Designate a specific waste container for this stream. A puncture-resistant container with a lid, lined with a heavy-duty plastic bag, is recommended.

  • Labeling: Label the container clearly as "SOLID HAZARDOUS WASTE" . List the chemical contaminant: "Stigmastane-3,6-dione" .

  • Accumulation: Collect all non-sharp solid waste contaminated with the compound in this container. Keep the container closed at all times except when adding waste.[10]

  • Storage & Pickup: Store in the SAA and arrange for pickup through your institutional EH&S office when the container is full.

Contaminated Liquid Waste

This includes solutions of stigmastane-3,6-dione in organic solvents, as well as aqueous solutions and the first rinsate from decontaminating glassware.

  • Container Selection: Use a sealable, chemical-resistant container (e.g., a high-density polyethylene carboy). The container must be compatible with all chemicals being added to it.

  • Segregation Causality: Do NOT mix incompatible waste streams. For example, halogenated solvents (like dichloromethane) should be collected separately from non-halogenated solvents (like acetone or ethyl acetate) if required by your waste management facility, as this affects the final disposal or recycling method.[12]

  • Labeling: Label the container as "LIQUID HAZARDOUS WASTE" . List the full chemical name and estimated percentage of all constituents, including all solvents and stigmastane-3,6-dione.[10][11] Maintain a running log of contents on the label.

  • Prohibition of Drain Disposal: Under no circumstances should liquid waste containing stigmastane-3,6-dione be poured down the drain.[11][12] This is a violation of EPA regulations and can introduce bioactive compounds into aquatic ecosystems.

  • Storage & Pickup: Keep the container tightly sealed in the SAA, preferably within a secondary containment bin. Arrange for EH&S pickup when it is no more than 90% full to prevent spills.

Decontamination of Glassware and Equipment

Proper decontamination is essential for both personnel safety and the integrity of future experiments.

  • Initial Rinse: Rinse the contaminated glassware or equipment with a small amount of a suitable solvent in which stigmastane-3,6-dione is soluble (e.g., acetone or ethyl acetate). This initial rinsate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[13]

  • Secondary Cleaning: After the initial solvent rinse, wash the equipment with a laboratory-grade detergent and water.[14] This second rinsate can typically be disposed of down the drain, but consult your institutional guidelines.

  • Final Rinse: Perform a final rinse with deionized or distilled water.

  • Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.

  • For Heavily Contaminated Items: For equipment that held an acute or highly toxic substance, a triple rinse is required, with all three rinsates collected as hazardous waste.[6] While stigmastane-3,6-dione is not currently listed as acutely toxic, adopting this practice is a conservative and safe approach.

Emergency Procedures for Spills

In the event of a spill, a prompt and correct response is critical to minimizing exposure and environmental contamination.[9][15]

  • Alert Personnel: Immediately alert all personnel in the vicinity.

  • Assess the Spill: Determine the extent and nature of the spill. If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your institution's emergency response or EH&S department.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Containment: For a solid powder spill, gently cover it with absorbent pads to prevent it from becoming airborne. Do not dry sweep. For a liquid spill, surround the area with absorbent materials (e.g., spill pads or vermiculite), working from the outside in.

  • Cleanup: Carefully collect all contaminated absorbent materials and debris using scoops or forceps. Place all collected material into a heavy-duty plastic bag or a designated waste container.

  • Final Decontamination: Wipe the spill area with a solvent-soaked towel (e.g., acetone), followed by a detergent and water solution. All wipes and materials used for cleanup must be disposed of as solid hazardous waste.

  • Label and Dispose: Seal the waste container, label it as "SOLID HAZARDOUS WASTE" with a list of all contaminants, and arrange for pickup.

Final Disposal Pathways

Once collected by your EH&S department, the hazardous waste containing stigmastane-3,6-dione is managed by a licensed hazardous waste disposal facility. The most common and effective method for destroying organic compounds like steroids is high-temperature incineration .[16][17][18]

  • Incineration: This process uses controlled, high-temperature burning (typically >850°C) to break down the organic molecules into simpler, less harmful compounds like carbon dioxide and water.[17][19] Incineration is highly effective at destroying the chemical and its biological activity, preventing its release into the environment.[18]

  • Landfilling: The ash residue from incineration may be disposed of in a specially designed hazardous waste landfill.[20][21] Direct landfilling of untreated stigmastane-3,6-dione is not a preferred method as it does not destroy the compound.

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Cheméo. (n.d.). Chemical Properties of Stigmastane-3,6-dione, (5«alpha»)- (CAS 22149-69-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13992092, Stigmastane-3,6-dione. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Stigmastane-3,6-dione | CAS No : 22149-69-5. Retrieved from [Link]

  • Chmielewska-Horváthová, E. (n.d.). MANAGEMENT AND DISPOSAL OF WASTE CHEMICALS BY INCINERATION. Environment Protection Engineering. Retrieved from [Link]

  • EBSCO. (n.d.). Incineration of waste products | Science | Research Starters. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ChemWhat. (n.d.). Stigmastane-3,6-dione,(5.a CAS#: 22149-69-5. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Stigmastane-3,6-dione, (5α)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). A Citizen's Guide to Incineration. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Clean Management Environmental Group. (n.d.). Landfill Waste Disposal Service. Retrieved from [Link]

  • Hazardous Waste Experts. (2019, June 18). A Brief Primer on Hazardous Waste Landfills. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Landfill, Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Wikipedia. (n.d.). Toxic waste. Retrieved from [Link]

  • Hankin Environmental Systems. (n.d.). Liquid Waste Incineration. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Climate Action Accelerator. (2024, September 27). Incineration. Retrieved from [Link]

  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • Pharma Devils. (n.d.). PROTOCOL FOR DECONTAMINATION OF STEROIDS RESIDUE FROM THE OINTMENT FACILITY. Retrieved from [Link]

  • R&D Laboratory Equipment. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]

  • Aport. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1698: Steroids and Hormones in Water, Soil, Sediment, and Biosolids by HRGC/HRMS. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Stigmastane-3,6-dione (FDB019473). Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12070151, Stigmastane-3,6-diol. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Standard Guide for Disposal Of Laboratory Chemicals And Samples. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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